molecular formula C9H9BrO2 B3022644 Methyl 4-bromo-2-methylbenzoate CAS No. 99548-55-7

Methyl 4-bromo-2-methylbenzoate

Cat. No.: B3022644
CAS No.: 99548-55-7
M. Wt: 229.07 g/mol
InChI Key: CYEXEOXALMJXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-methylbenzoate is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEXEOXALMJXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621806
Record name Methyl 4-bromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99548-55-7
Record name Methyl 4-bromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromo-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Esterification of 4-bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The esterification of 4-bromo-2-methylbenzoic acid is a pivotal transformation in the synthesis of valuable intermediates for pharmaceuticals and fine chemicals.[1][2] This compound's structure, featuring an electron-withdrawing bromine atom and a sterically imposing ortho-methyl group, presents unique challenges and necessitates a carefully considered approach to achieve efficient ester formation. This guide provides a comprehensive analysis of the primary esterification strategies, delving into the mechanistic rationale behind method selection. We present detailed, field-proven protocols for key methodologies, including classical Fischer esterification, base-promoted alkylation, and modern coupling-agent-mediated reactions, designed for researchers and drug development professionals. The content is structured to bridge theoretical principles with practical execution, ensuring scientific integrity and reproducible outcomes.

Strategic Imperatives in Ester Synthesis: The Challenge of Steric Hindrance

4-Bromo-2-methylbenzoic acid serves as a critical building block for a variety of complex molecules, including antibacterial agents and isoindolinone derivatives.[1][2][3] The conversion of its carboxylic acid moiety into an ester is often a crucial first step in a longer synthetic sequence.[3] However, the methyl group at the C2 position (ortho to the carboxyl group) imparts significant steric hindrance. This bulkiness can impede the approach of an alcohol nucleophile to the carbonyl carbon, rendering traditional esterification methods inefficient, particularly with larger, more complex alcohols.[4][5]

Therefore, the selection of an appropriate esterification method is not a trivial choice but a strategic decision dictated by the steric profile of the alcohol, the acid sensitivity of the substrate, and the desired scale of the reaction. This guide dissects the most effective methods, providing a logical framework for navigating these challenges.

A Logic-Driven Approach to Method Selection

The choice of an esterification strategy should be guided by the structure of the alcohol coupling partner. The following workflow provides a decision-making framework.

G Start Select Alcohol (R-OH) Decision1 Is R-OH small & unhindered (e.g., MeOH, EtOH)? Start->Decision1 Fischer Method 1: Fischer Esterification (Acid Catalysis) Decision1->Fischer Yes Decision2 Is R-OH bulky, secondary, tertiary, or acid-sensitive? Decision1->Decision2 No Base Alternative for Acid-Sensitive Substrates: Method 2: Base-Promoted Alkylation Fischer->Base Consider if substrate is acid-sensitive Steglich Method 3: Steglich Esterification (DCC/DMAP) Decision2->Steglich Yes Mitsunobu For highly hindered secondary alcohols & stereochemical inversion: Method 4: Mitsunobu Reaction Steglich->Mitsunobu Alternative for specific cases

Caption: Decision workflow for selecting an esterification method.

Mechanistic Insights and Methodologies

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium process.[6] It is most effective when using a large excess of a simple, unhindered alcohol, which acts as both reactant and solvent to drive the reaction toward the ester product.[7]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[8] This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the ester.[6][7]

G cluster_0 Fischer Esterification Mechanism Acid R-COOH ProtonatedAcid R-C(OH)₂⁺ Acid->ProtonatedAcid + H⁺ Tetrahedral R-C(OH)₂(O⁺HR') ProtonatedAcid->Tetrahedral + R'-OH EsterH2O R-COOR' + H₂O Tetrahedral->EsterH2O - H⁺, - H₂O

Caption: Simplified mechanism of Fischer-Speier esterification.

Causality and Trustworthiness: This method's reliability stems from its simplicity and the use of inexpensive reagents. A known protocol for synthesizing methyl 4-bromo-2-methylbenzoate involves refluxing the parent acid in methanol with a catalytic amount of concentrated sulfuric acid.[9] The equilibrium nature of the reaction means that yields can be maximized by removing water as it forms or by using the alcohol in a large excess.[10] For this specific substrate, using methanol as the solvent is a cost-effective and efficient strategy.

Method 2: Base-Promoted Alkylation (Sₙ2)

An excellent alternative to acid-catalyzed methods, particularly for preparing simple alkyl esters, is the alkylation of the corresponding carboxylate salt. This approach avoids harsh acidic conditions and the generation of water.

Mechanism: The carboxylic acid is first deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a nucleophilic carboxylate anion. This anion then displaces a halide from an electrophilic alkyl halide (e.g., methyl iodide) via an Sₙ2 mechanism to form the ester.[6][11]

Causality and Trustworthiness: This method is highly effective because it circumvents the sterically sensitive tetrahedral intermediate of the Fischer pathway. The reaction is essentially an irreversible Sₙ2 displacement. A well-documented protocol for synthesizing this compound achieves a 79% yield by stirring the acid with potassium carbonate and methyl iodide in anhydrous dimethylformamide (DMF) at room temperature.[12] The self-validating nature of this protocol is high, as the reaction conditions are mild and the formation of byproducts is minimal.

Method 3: Steglich Esterification

For more sterically demanding or acid-sensitive alcohols, where Fischer esterification is ineffective, the Steglich esterification offers a powerful solution.[11][13] It utilizes a coupling reagent, dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[14]

Mechanism: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[13] While this intermediate can be directly attacked by the alcohol, the reaction is significantly accelerated by DMAP. DMAP, being a stronger nucleophile than the alcohol, first reacts with the O-acylisourea to form an N-acylpyridinium species. This "active ester" is highly electrophilic and readily reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct.[13][14]

G Acid R-COOH Acylisourea O-Acylisourea Intermediate Acid->Acylisourea DCC DCC DCC->Acylisourea Acylpyridinium N-Acylpyridinium (Active Ester) Acylisourea->Acylpyridinium DCU DCU (Byproduct) Acylisourea->DCU DMAP DMAP (catalyst) DMAP->Acylpyridinium Ester Ester (R-COOR') Acylpyridinium->Ester Alcohol R'-OH Alcohol->Ester Alcohol->DCU

Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.

Causality and Trustworthiness: The mild, neutral conditions make this method compatible with a wide range of functional groups.[14] It is particularly advantageous for creating esters of tertiary alcohols, which would form carbocations and eliminate under acidic Fischer conditions.[13] The primary challenge is the removal of the DCU byproduct, which is often accomplished by filtration, though trace amounts may require chromatography.

Method 4: Mitsunobu Reaction

The Mitsunobu reaction is the premier method for the esterification of sterically hindered secondary alcohols, notable for proceeding with a clean inversion of stereochemistry at the alcohol's chiral center.[15][16] The classic reagent system is diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Mechanism: The reaction is a redox process. PPh₃ first attacks DEAD to form a betaine intermediate.[15] This intermediate deprotonates the carboxylic acid to form a carboxylate anion and a protonated phosphonium species. The alcohol is then activated by this species, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate anion then acts as the nucleophile, displacing the activated oxygen in an Sₙ2 fashion to yield the ester with inverted configuration.[16][17]

Causality and Trustworthiness: The key to the Mitsunobu reaction's success with hindered substrates is that the alcohol is converted into the electrophile, which is then attacked by the carboxylate nucleophile.[16] This is the reverse of the roles in Fischer esterification. For extremely hindered systems, more potent azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be used to effectively activate less acidic and bulky alcohols.[4] While highly effective, the reaction produces stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which must be removed during purification.

Comparative Analysis of Methods

MethodConditionsSubstrate Scope (Alcohol)AdvantagesDisadvantages
Fischer Esterification Acid catalyst (H₂SO₄), heatPrimary, simple secondaryInexpensive, scalable, simpleEquilibrium reaction, harsh conditions, ineffective for hindered/sensitive alcohols[11]
Base-Promoted Alkylation Mild base (K₂CO₃), RTPrimary/secondary alkyl halidesMild, avoids water, high yield[12]Requires alkyl halide, potential for competing O-alkylation
Steglich Esterification DCC, DMAP (catalytic), RTPrimary, secondary, tertiaryMild, high yield, good for hindered/sensitive substrates[13]Stoichiometric urea byproduct (DCU) can complicate purification[14]
Mitsunobu Reaction DEAD/PPh₃, 0 °C to RTPrimary, secondaryInversion of stereochemistry, excellent for hindered alcohols[15][17]Stoichiometric byproducts, requires careful purification, sensitive reagents

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of this compound via Fischer Esterification[9]
  • Reaction Setup: To a 500 mL round-bottom flask, add 4-bromo-2-methylbenzoic acid (20.0 g, 93.0 mmol).

  • Reagent Addition: Add methanol (160 g, ~200 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (200 mL) and water (200 mL).

  • Extraction: Shake the funnel, allow the layers to separate, and collect the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 100 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of this compound via Base-Promoted Alkylation[12]
  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, combine 4-bromo-2-methylbenzoic acid (25.0 g, 116 mmol) and anhydrous potassium carbonate (20.0 g, 145 mmol) in anhydrous dimethylformamide (DMF, 75 mL).

  • Reagent Addition: Add methyl iodide (10.0 mL, 160 mmol) to the stirred suspension at room temperature.

  • Reaction: Stir the mixture vigorously for 18 hours at room temperature.

  • Workup: Pour the reaction mixture into water (500 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic phases and wash with brine (100 mL). Dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Chromatography: Purify the resulting crude oil by column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to afford the pure product.

Protocol 3: General Procedure for Steglich Esterification with a Hindered Alcohol
  • Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 4-bromo-2-methylbenzoic acid (1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of DCC (1.2 equiv) in anhydrous DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: Monitor the reaction by TLC.

  • Purification: Upon completion, filter off the DCU precipitate and wash the solid with cold DCM. Combine the filtrates and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography to separate the product from any remaining DCU and other impurities.

Product Characterization Data

This compound (CAS: 99548-55-7)[18]

PropertyValueSource
Molecular Formula C₉H₉BrO₂[19]
Molecular Weight 229.07 g/mol [19]
Appearance Clear liquid[12]
Boiling Point 273.6 °C at 760 mmHg
¹H NMR (CDCl₃) δ 7.85 (d, 1H), 7.47-7.42 (m, 2H), 3.95 (s, 3H), 2.64 (s, 3H)[12]
IR (neat) 1726 cm⁻¹ (C=O stretch)[12]
Mass Spectrum (m/z) 197, 199 [M+H - OCH₃][12]

Conclusion

The successful esterification of 4-bromo-2-methylbenzoic acid hinges on a rational selection of methodology tailored to the specific alcohol substrate. While classical Fischer esterification is a viable and economical option for simple methyl and ethyl esters, its efficacy diminishes with increasing steric bulk. Base-promoted alkylation provides a mild and high-yielding alternative for simple esters. For more complex, hindered, or sensitive alcohols, modern coupling methods such as the Steglich esterification and Mitsunobu reaction are indispensable tools in the synthetic chemist's arsenal. By understanding the underlying mechanistic principles and applying the robust protocols detailed in this guide, researchers can confidently and efficiently synthesize the target esters required for advancing their research and development objectives.

References

Methyl 4-bromo-2-methylbenzoate IUPAC name and structure.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-bromo-2-methylbenzoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry. This document details the compound's nomenclature, structural characteristics, physicochemical properties, synthesis protocols, reactivity, and safety guidelines, grounded in authoritative scientific data.

Compound Identification and Structure

The unambiguous identification of a chemical entity is foundational for scientific research. This compound is systematically named according to IUPAC nomenclature, which provides a definitive and universally understood descriptor of its molecular structure.

Nomenclature and Chemical Identifiers
  • IUPAC Name : this compound[1]

  • Synonyms : 4-Bromo-2-methylbenzoic acid methyl ester, Methyl 4-bromo-o-toluate

  • CAS Number : 99548-55-7[1][2]

  • Molecular Formula : C₉H₉BrO₂[1]

  • InChI : InChI=1S/C9H9BrO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3[1]

  • InChIKey : CYEXEOXALMJXDI-UHFFFAOYSA-N[1]

  • Canonical SMILES : CC1=C(C=CC(=C1)Br)C(=O)OC[1]

Molecular Structure

This compound is a substituted aromatic ester. The structure consists of a benzene ring substituted with a methyl group and a methyl ester group at positions 2 and 1, respectively. A bromine atom is located at position 4, para to the methyl ester. This specific arrangement of functional groups dictates its chemical reactivity and utility as a synthetic building block.

Figure 1: Chemical Structure of this compound

structure cluster_benzoate C1 C C2 C C1->C2 sub_ester C1->sub_ester C(=O)OC C3 C C2->C3 sub_methyl C2->sub_methyl CH₃ C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 sub_bromo C4->sub_bromo Br C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including reaction setup, purification, and storage.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 229.07 g/mol [1][2]
Appearance Colorless to Yellow clear liquid
Melting Point 9 °C
Boiling Point 273.6 ± 20.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]
LogP (octanol/water) 3.41[2]
Flash Point 119.3 ± 21.8 °C[2]

Synthesis and Manufacturing

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and reliability.

Synthetic Pathway: Fischer Esterification

The most direct and common laboratory-scale synthesis involves the acid-catalyzed esterification of 4-bromo-2-methylbenzoic acid with methanol. An alternative method involves reaction with an alkylating agent like methyl iodide in the presence of a base.[3]

synthesis_workflow start 4-Bromo-2-methylbenzoic Acid reaction Esterification Reaction (Reflux) start->reaction reagents Methanol (Solvent/Reagent) Sulfuric Acid (Catalyst) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established esterification procedures.[3][4][5]

Objective: To synthesize this compound from 4-bromo-2-methylbenzoic acid.

Materials:

  • 4-bromo-2-methylbenzoic acid (1.0 eq)

  • Anhydrous Methanol (10-20 volumes)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-methylbenzoic acid.

  • Reagent Addition : Add anhydrous methanol to dissolve the starting material. Carefully add the catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction : After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing : Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a clear liquid.[3]

Chemical Reactivity and Applications in Drug Development

The utility of this compound in research and development stems from the reactivity of its functional groups, particularly the aryl bromide.

Core Reactivity

The bromine atom on the aromatic ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a critical strategy in the synthesis of complex pharmaceutical compounds.[4] The ester and methyl groups can also be modified in subsequent synthetic steps. For instance, the benzylic methyl group can be halogenated using N-bromosuccinimide (NBS) to introduce another reactive handle.[6]

reactivity cluster_reactions Key Transformations reactant This compound suzuki Suzuki Coupling (with Boronic Acids) reactant->suzuki Pd Catalyst heck Heck Coupling (with Alkenes) reactant->heck Pd Catalyst buchwald Buchwald-Hartwig (with Amines/Alcohols) reactant->buchwald Pd Catalyst benzylic Benzylic Bromination (with NBS) reactant->benzylic Radical Initiator

Caption: Reactivity profile of this compound.

Application as a Synthetic Intermediate

This compound serves as a crucial building block for constructing more complex molecular architectures found in biologically active molecules.[7][8] Its parent acid, 4-bromo-2-methylbenzoic acid, is used to synthesize isoindolinone derivatives and other heterocyclic systems that are prevalent in medicinal chemistry.[8] The ester form allows for similar transformations while protecting the carboxylic acid functionality. The strategic placement of the bromo, methyl, and ester groups provides a versatile platform for introducing molecular diversity during the drug discovery process.

Spectroscopic Characterization

While specific spectra should be obtained for each synthesized batch, the expected spectroscopic data based on the structure are as follows:

  • ¹H NMR : Protons on the aromatic ring would appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm). The methyl ester protons (-OCH₃) would present as a singlet around δ 3.9 ppm, and the aromatic methyl protons (-CH₃) would be a singlet at approximately δ 2.6 ppm.[3]

  • ¹³C NMR : The spectrum would show nine distinct carbon signals, including the carbonyl carbon of the ester (~166 ppm), aromatic carbons (120-140 ppm), the ester methyl carbon (~52 ppm), and the aromatic methyl carbon (~21 ppm).

  • IR Spectroscopy : Key vibrational bands would include a strong C=O stretch for the ester at ~1726 cm⁻¹, C-O stretches, and aromatic C=C and C-H stretches.[3]

  • Mass Spectrometry : The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity.

Safety and Handling

Proper handling of all chemicals is paramount to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:[1]

  • Pictogram : GHS07 (Exclamation Mark)

  • Signal Word : Warning

  • Hazard Statements :

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Recommended Precautions
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[9]

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[9]

    • Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

  • Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Store locked up.

References

Chemical and physical properties of Methyl 4-bromo-2-methylbenzoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-bromo-2-methylbenzoate: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic ester that serves as a pivotal intermediate in the landscape of organic synthesis. Its structural arrangement, featuring a bromine atom, a methyl group, and a methyl ester on a benzene ring, provides multiple sites for chemical modification. This versatility makes it a valuable building block, particularly in the synthesis of complex molecules for pharmaceutical research and materials science. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, key reactive characteristics, and essential safety protocols, tailored for researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. This section delineates the identity, physical characteristics, and spectroscopic signature of this compound.

Chemical Identity

The compound is systematically identified by various nomenclature and registry systems, ensuring its unambiguous recognition in scientific literature and chemical databases.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 99548-55-7[1]
Molecular Formula C₉H₉BrO₂[1][2]
Canonical SMILES CC1=C(C=CC(=C1)Br)C(=O)OC[1]
InChIKey CYEXEOXALMJXDI-UHFFFAOYSA-N[1][3]
Synonyms 4-Bromo-2-methylbenzoic Acid Methyl Ester, Methyl 4-bromo-o-toluate[1]
Physical Properties

The physical state and properties of the compound are critical for designing experimental setups, including reaction conditions and purification strategies.

PropertyValueSource
Molecular Weight 229.07 g/mol [1]
Appearance Colorless to yellow clear liquid[4]
Melting Point 9 °C[3]
Boiling Point 273.6 °C at 760 mmHg[2][3][5]
Density 1.4 ± 0.1 g/cm³[2]
Flash Point 119.3 °C[3][5]
Spectroscopic Characterization

Spectroscopic data provides irrefutable evidence of a molecule's structure. The following data are characteristic of this compound and are crucial for quality control during and after synthesis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the spectrum exhibits distinct signals corresponding to each unique proton environment. A singlet for the ester methyl protons (O-CH₃) appears around 3.95 ppm.[4] The aromatic protons appear between 7.42 and 7.85 ppm, with their splitting patterns revealing their substitution on the ring.[4] The benzylic methyl protons (Ar-CH₃) are observed as a singlet around 2.64 ppm.[4]

  • IR (Infrared Spectroscopy): The IR spectrum is dominated by a strong absorption band around 1726 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the ester functional group.[4]

  • MS (Mass Spectrometry): The mass spectrum shows characteristic peaks at m/z 197 and 199.[4] This isotopic pattern is a hallmark of a monobrominated compound, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Part 2: Synthesis and Purification

The reliable synthesis of this compound is essential for its use in further research. The most common and efficient method is the esterification of the corresponding carboxylic acid.

Synthetic Strategy: Esterification

The synthesis starts from the commercially available 4-bromo-2-methylbenzoic acid.[4][6] Esterification is a fundamental and well-established reaction in organic chemistry. Two primary methods are effective:

  • Williamson Ether Synthesis Analogue: Using a methylating agent like methyl iodide with a weak base such as potassium carbonate. This method is mild and highly effective.[4]

  • Fischer Esterification: Reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[6]

The choice between these methods often depends on substrate compatibility, scale, and available reagents. The methyl iodide method is often preferred for its high yield and mild conditions.

Detailed Experimental Protocol (Methyl Iodide Method)

This protocol is a self-validating system; successful synthesis can be confirmed at the end by comparing the spectroscopic data of the product with the reference data in Part 1.3.

Step 1: Reaction Setup

  • To a solution of 4-bromo-2-methylbenzoic acid (e.g., 25.0 g, 116 mmol) in anhydrous dimethylformamide (DMF, 75 mL), add potassium carbonate (20.0 g, 145 mmol).[4]

    • Causality: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt which is a more potent nucleophile. Anhydrous conditions are crucial to prevent hydrolysis of the ester product.

Step 2: Reagent Addition

  • Under a nitrogen atmosphere, add methyl iodide (10.0 mL, 160 mmol) to the mixture at room temperature.[4]

    • Causality: A nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen. Methyl iodide is the electrophile that provides the methyl group. An excess is used to ensure the reaction goes to completion.

Step 3: Reaction Execution

  • Stir the mixture vigorously for 18 hours at room temperature.[4]

    • Causality: The extended reaction time ensures a high conversion rate for this SN2 reaction, which may not be rapid at room temperature.

Step 4: Work-up and Extraction

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[4]

    • Causality: Pouring into water quenches the reaction and dissolves the inorganic salts (like excess K₂CO₃ and the KBr byproduct). Ethyl acetate is a water-immiscible organic solvent used to extract the desired ester product from the aqueous phase. The extraction is repeated to maximize product recovery.

Step 5: Washing

  • Combine the organic phases and wash with brine (saturated NaCl solution).[4]

    • Causality: Washing with brine helps to remove any remaining water from the organic layer (salting out) and breaks up emulsions, making the separation of layers cleaner.

Step 6: Drying and Concentration

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.[4]

    • Causality: This step removes all residual water, which could interfere with subsequent reactions or characterization. Evaporation of the solvent yields the crude product.

Step 7: Purification

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (9:1) mixture as the eluent.[4]

    • Causality: Column chromatography is a standard technique to separate the desired product from any unreacted starting material or side products based on their differing polarities, yielding the pure this compound as a clear liquid.[4]

Synthesis and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification Phase A 4-bromo-2-methylbenzoic acid + K2CO3 in DMF B Add Methyl Iodide A->B C Stir 18h at RT under N2 B->C D Quench with Water C->D E Extract with Ethyl Acetate (3x) D->E F Combine Organic Layers E->F G Wash with Brine F->G H Dry (Na2SO4) & Filter G->H I Concentrate in vacuo H->I J Silica Gel Chromatography (9:1 Hexane/EtOAc) I->J K Pure Methyl 4-bromo- 2-methylbenzoate J->K

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Chemical Reactivity and Synthetic Applications

This compound is not merely an end-product but a versatile platform for constructing more complex molecular architectures. Its reactivity is centered around three key areas: the benzylic methyl group, the carbon-bromine bond, and the ester moiety.

Benzylic Bromination: A Gateway to Further Functionalization

The benzylic methyl group can be selectively halogenated to introduce a new reactive handle.

  • Reaction: Treatment of this compound with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) in a non-polar solvent such as carbon tetrachloride (CCl₄) leads to the formation of Methyl 4-bromo-2-(bromomethyl)benzoate.[7]

  • Mechanism: This reaction proceeds via a free-radical chain mechanism. The initiator (BPO) generates radicals that abstract a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to propagate the chain and form the brominated product.

  • Significance: The resulting benzylic bromide is a potent electrophile, readily participating in nucleophilic substitution reactions to introduce a wide variety of functional groups, making it a crucial intermediate in multi-step syntheses.[8]

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is a cornerstone of modern organic synthesis, primarily due to its reactivity in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

  • Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) to form a new C-C bond, creating biaryl structures.

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne to create an aryl-alkyne bond.

  • Buchwald-Hartwig Amination: Reaction with an amine to form an aniline derivative.

  • Authoritative Insight: These reactions are fundamental in drug discovery for constructing the carbon skeleton of active pharmaceutical ingredients.[9] The electronic properties and stability of this compound make it an excellent substrate for these transformations.[9]

Logical Reactivity Pathways

G cluster_benzylic Benzylic Position cluster_aryl Aryl Position (C-Br) cluster_ester Ester Group A Methyl 4-bromo- 2-methylbenzoate B Methyl 4-bromo- 2-(bromomethyl)benzoate A->B NBS, BPO C Biaryl Compound A->C R-B(OH)2 Pd Catalyst (Suzuki) D Aryl-Alkene A->D Alkene Pd Catalyst (Heck) E Aryl-Amine A->E R2NH Pd Catalyst (Buchwald-Hartwig) F 4-bromo-2-methyl- benzoic acid A->F Hydrolysis (H+ or OH-)

Caption: Key reaction pathways originating from this compound.

Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent.

Hazard Identification

This compound is classified with the following hazards:

GHS PictogramHazard CodeDescription
GHS07 (Harmful)H302Harmful if swallowed[1][3]
H315Causes skin irritation[1][3]
H319Causes serious eye irritation[1][3]
H335May cause respiratory irritation[1][3]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[2]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2][10]

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Incompatibilities: Keep away from strong oxidizing agents, heat, flames, and sparks.[2]

Conclusion

This compound is a highly versatile and synthetically valuable building block. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an indispensable tool for chemists in academic and industrial settings. From the construction of complex biaryl systems for drug candidates to the introduction of functionalized side chains, this compound provides a reliable and adaptable starting point for chemical innovation. Proper understanding and application of the principles outlined in this guide will enable researchers to harness its full synthetic potential safely and effectively.

References

A Senior Application Scientist's Guide to Methyl 4-bromo-2-methylbenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-bromo-2-methylbenzoate (CAS No. 99548-55-7) has emerged as a cornerstone building block in contemporary organic synthesis. Its strategically positioned functional groups—a methyl ester, a bromine atom, and a methyl group on an aromatic scaffold—offer a unique combination of reactivity and selectivity. This guide provides an in-depth technical exploration of its synthesis, properties, and, most critically, its application in transformative carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings and field-proven protocols for its use in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Furthermore, this document highlights its instrumental role in the synthesis of complex pharmaceutical intermediates and advanced materials, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile reagent.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory. This compound is a liquid at room temperature, a physical characteristic that influences handling and storage.[1]

Physicochemical Properties

The key physical and chemical data for this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 99548-55-7[2][3]
Molecular Formula C₉H₉BrO₂[2][3]
Molecular Weight 229.07 g/mol [2]
Physical Form Liquid[1]
Boiling Point 273.6°C at 760 mmHg
Melting Point 9°C
IUPAC Name This compound[2]
Synonyms 4-Bromo-2-methylbenzoic Acid Methyl Ester, Methyl 4-Bromo-o-toluate[1][2]
Safety and Handling

As with any laboratory chemical, appropriate safety precautions are essential. This compound is classified with GHS07 pictograms, indicating it is harmful.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures: Standard laboratory practice dictates the use of personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] All manipulations should be performed within a chemical fume hood to avoid inhalation of vapors.[3] Store the compound in a cool, dry, well-ventilated area, sealed in a dry environment at room temperature.[4] In case of fire, hazardous combustion products may include carbon monoxide and hydrogen bromide.[3]

Synthesis of this compound

The most direct and common route to this compound is through the esterification of its corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid.[5][6] This acid-catalyzed reaction is a fundamental transformation in organic chemistry.

Synthesis Workflow Diagram

G A 4-Bromo-2-methylbenzoic Acid (Starting Material) C Esterification Reaction (Heating under Reflux) A->C B Methanol (Solvent/Reagent) Concentrated Sulfuric Acid (Catalyst) B->C D Work-up & Purification (Extraction, Drying, Concentration) C->D E This compound (Final Product) D->E

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established methods for the synthesis of benzoate esters from their corresponding carboxylic acids.[5][7]

  • Reaction Setup: To a 500 mL round-bottom flask, add 4-bromo-2-methylbenzoic acid (e.g., 20 g, 93 mmol).[5]

  • Reagent Addition: Add methanol (160 g), followed by the slow, careful addition of concentrated sulfuric acid (2 mL) while stirring.[5]

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C). Maintain reflux for approximately 5-6 hours.[5][7]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate and water for extraction.[5]

  • Purification: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]

  • Final Product: The resulting white solid or liquid is this compound.[5] Further purification can be achieved via distillation if required.

The Core Utility: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an exemplary substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as the reactive site for oxidative addition to a Pd(0) catalyst, a crucial initiating step in these catalytic cycles.[6][8] This reactivity allows for the construction of new carbon-carbon bonds, a process fundamental to modern synthetic chemistry.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerhouse for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[10][11] this compound readily participates in these reactions, enabling the introduction of various aryl or vinyl groups at the 4-position.[8][9]

Causality in Experimental Design:

  • Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required. Phosphine ligands (e.g., PPh₃) are essential to stabilize the palladium center and modulate its reactivity.[12]

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is critical. Its role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step in the catalytic cycle.[10][11]

  • Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[12]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Trans Transmetalation ArPdBr->Trans ArPdAr Ar-Pd(II)L₂-Ar' Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-Br ArX->OxAdd ArB Ar'-B(OR)₂ + Base ArB->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

This general protocol is based on established procedures for Suzuki couplings of aryl bromides.[10][12]

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent system (e.g., 5 mL of 4:1 Toluene/Water). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 mmol).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[13][14][15] This reaction provides a powerful method for vinylation of the aromatic ring of this compound.

Causality in Experimental Design:

  • Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. Its primary role is to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[13]

  • Alkene Partner: The reaction works best with electron-deficient alkenes, such as acrylates or styrenes, as this facilitates the migratory insertion step.[15][16]

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups for further transformations or for constructing rigid, linear molecular scaffolds.[17][19]

Causality in Experimental Design:

  • Dual Catalysis: The reaction uniquely employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[18][20] The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[17]

  • Base: An amine base, such as triethylamine or diisopropylamine, serves both as the solvent and as the base required to deprotonate the terminal alkyne.[17][20]

This general protocol is based on established procedures for Sonogashira couplings.[17][18]

  • Inert Atmosphere: To a dry Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (2-10 mol%).

  • Solvent & Reagent Addition: Add anhydrous triethylamine (Et₃N) as the solvent and base. Then, add the terminal alkyne (1.1-1.5 equivalents) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) as needed.

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Advanced Applications in Synthesis

The true value of a building block is demonstrated by its utility in constructing complex, high-value molecules. This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[8][9][21]

Pharmaceutical and Agrochemical Intermediates

The functionalized benzene ring provided by this reagent is a common motif in biologically active molecules. For example, it can be used as a precursor for isoindolinone derivatives, which are found in many bioactive compounds.[9] A patent describes the use of this compound in a multi-step synthesis to prepare 4-bromoacetyl-2-methyl benzoic acid methyl ester, a key intermediate for the insecticide Fluralaner.[5]

Functional Group Transformations

Beyond cross-coupling, the functional groups on this compound allow for further synthetic manipulations. The benzylic methyl group can undergo radical bromination to yield Methyl 4-bromo-2-(bromomethyl)benzoate.[22] This transformation introduces a new electrophilic site, dramatically expanding the synthetic possibilities.

This protocol is adapted from a documented procedure.[22]

  • Reaction Setup: In a round-bottom flask, combine this compound (1 g, 4.4 mmol), N-Bromosuccinimide (NBS) (0.80 g, 4.4 mmol), and a radical initiator such as Benzoyl Peroxide (BPO) (56 mg, 0.23 mmol).[22]

  • Solvent Addition: Add an inert solvent such as carbon tetrachloride (CCl₄) (20 mL).[22]

  • Reaction: Stir the mixture at 85°C for 2 hours.[22]

  • Work-up & Purification: After cooling, filter the mixture through a pad of silica gel and concentrate the filtrate to afford the desired product, Methyl 4-bromo-2-(bromomethyl)benzoate, typically in high yield.[22]

Conclusion

This compound is far more than a simple aromatic halide; it is a sophisticated and versatile tool for the modern synthetic chemist. Its predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for constructing complex molecular architectures. The ability to further functionalize the molecule at its benzylic position adds another layer of synthetic utility. For researchers in drug discovery and materials science, a comprehensive understanding of this reagent's capabilities is essential for the efficient and strategic design of novel synthetic routes.

References

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of Methyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chemist's Perspective on Methyl 4-bromo-2-methylbenzoate

This compound is a valuable substituted aromatic ester, frequently employed as a building block in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its utility stems from the strategic placement of its functional groups—the methyl ester, the bromo substituent, and the methyl group on the benzene ring—which allow for a variety of subsequent chemical transformations, such as Suzuki couplings and other cross-coupling reactions.

However, as with any halogenated organic compound, its reactivity profile necessitates a rigorous and well-informed approach to its handling, storage, and disposal. This guide moves beyond mere procedural checklists to provide a foundational understanding of the risks associated with this compound and the scientific principles behind the recommended safety protocols. Our objective is to empower researchers, scientists, and drug development professionals to work with this compound not just safely, but with a high degree of scientific confidence and control.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's physical properties is the bedrock of its safe and effective use in any experimental context. These properties dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and spill response.

PropertyValueSource
CAS Number 99548-55-7[1][2]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1][2]
Physical Form Colorless to Yellow Clear Liquid[2]
Boiling Point 273.6 °C at 760 mmHg[2]
Melting Point 9 °C[2]
InChI Key CYEXEOXALMJXDI-UHFFFAOYSA-N[1][2]

Section 2: Hazard Identification and Proactive Risk Mitigation

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that must be understood to be properly managed. The primary risks are associated with its irritant properties and potential for harm upon ingestion or inhalation.

GHS Classification: A Summary
Hazard ClassCategoryHazard StatementSignal Word & Pictogram
Acute Toxicity, Oral Category 4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationWarning
GHS07: Exclamation Mark

Data synthesized from multiple sources. The GHS classification for acute oral toxicity and specific target organ toxicity is based on a 50% notification rate to ECHA, indicating that while not universally reported, the hazard is significant enough to warrant precaution.[1][2]

The Causality Behind the Hazards

As a halogenated aromatic ester, the irritant nature of this compound is predictable. Contact with skin or mucous membranes can lead to irritation due to localized reactions. The lipophilic character of the molecule facilitates absorption through the skin, making prolonged contact a primary exposure risk to be mitigated. Inhalation of vapors or aerosols can irritate the respiratory tract, a common characteristic of volatile organic compounds.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered defense is crucial for mitigating exposure. This begins with robust engineering controls, which are the primary line of defense, supplemented by appropriate PPE.

Primary Defense: Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[3] This is non-negotiable, as it is the most effective way to control the inhalation of vapors and prevent the accumulation of potentially harmful concentrations in the laboratory atmosphere.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are rapidly diluted and exhausted.[4]

Secondary Defense: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Safety glasses with side shields or chemical splash goggles.[3]Chemical-resistant nitrile or neoprene gloves.[5][6]Standard laboratory coat, fully buttoned.Not required if performed in a fume hood.
Active Reaction/Reflux Chemical splash goggles. A face shield over goggles is recommended if there is a risk of splashing.[7]Chemical-resistant gloves (e.g., nitrile). Ensure glove manufacturer's guide is consulted for compatibility.[7][8]Flame-resistant lab coat.Not required if performed in a fume hood.
Large Volume Transfer (>1L) Face shield worn over chemical splash goggles.[7]Heavier-duty chemical-resistant gloves (e.g., butyl rubber over nitrile) to protect against splashes and increase breakthrough time.Chemical-resistant apron over a lab coat.Not required if performed in a fume hood.

Section 4: Standard Operating Protocol for Safe Handling

Adherence to a validated, step-by-step protocol is essential for ensuring both safety and experimental reproducibility. The following workflow represents a self-validating system where each step confirms the safety of the next.

Experimental Workflow Diagram

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase (in Fume Hood) cluster_post Post-Execution Phase RiskAssessment 1. Risk Assessment (Review SDS) GatherMaterials 2. Gather Materials & Verify Equipment RiskAssessment->GatherMaterials DonPPE 3. Don Appropriate PPE GatherMaterials->DonPPE RetrieveChemical 4. Retrieve Chemical from Storage DonPPE->RetrieveChemical PerformWork 5. Perform Experiment (Weigh, Transfer, React) RetrieveChemical->PerformWork Decontaminate 6. Decontaminate Work Area & Glassware PerformWork->Decontaminate WasteDisposal 7. Segregate & Dispose of Halogenated Waste Decontaminate->WasteDisposal DoffPPE 8. Doff PPE Correctly WasteDisposal->DoffPPE WashHands 9. Wash Hands Thoroughly DoffPPE->WashHands SpillResponse Spill Spill Occurs Assess Assess Spill (Size & Location) Spill->Assess MinorSpill Minor Spill? (<100 mL, contained) Assess->MinorSpill MajorSpill Major Spill (>100 mL or uncontained) MinorSpill->MajorSpill No Alert Alert Personnel & Supervisor MinorSpill->Alert Yes Evacuate Evacuate Area Post Warnings MajorSpill->Evacuate Cleanup Trained Personnel Cleanup Spill Alert->Cleanup CallHelp Call Emergency Response (e.g., EHS) Evacuate->CallHelp Contain Contain Spill (Use Dikes/Pillows) Cleanup->Contain Absorb Absorb Material (Outer edge inward) Contain->Absorb Collect Collect Residue into Waste Container Absorb->Collect Decon Decontaminate Area & Equipment Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

References

Methyl 4-bromo-2-methylbenzoate: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

Methyl 4-bromo-2-methylbenzoate (CAS No: 99548-55-7) is a substituted aromatic ester that has emerged as a pivotal intermediate in the landscape of modern organic synthesis.[1] Its true value lies not in its own biological activity, but in the strategic placement of its functional groups: a nucleophilic substitution-susceptible methyl group, a cross-coupling-ready bromide, and an ester moiety that can be readily modified. This unique combination allows for sequential, regioselective transformations, making it a highly sought-after precursor in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[2][3] This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its effective application in research and development.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Appearance Colorless to Yellow Clear Liquid[4]
CAS Number 99548-55-7[1]
Boiling Point 273.6 °C at 760 mmHg[5]
Melting Point 9 °C[5]
¹H NMR (CDCl₃) δ 7.85 (d, 1H), 7.42-7.47 (m, 2H), 3.95 (s, 3H), 2.64 (s, 3H)[6]
IR (neat) 1726 cm⁻¹ (C=O stretch)[6]

Synthesis of this compound: Methodologies and Rationale

The most common and economically viable route to this compound is the esterification of its corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid. Two primary methods are prevalent in the literature, each with its own merits depending on scale and available resources.

Method 1: Acid-Catalyzed Fischer Esterification

This classical approach is favored for its simplicity and use of inexpensive reagents. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, allowing for nucleophilic attack by methanol.

  • Reaction Scheme: 4-bromo-2-methylbenzoic acid + CH₃OH --H₂SO₄--> this compound + H₂O

  • Underlying Principle: The use of a strong acid catalyst like sulfuric acid is crucial.[2] The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, or water is removed as it is formed.

  • Step-by-Step Protocol:

    • To a solution of 4-bromo-2-methylbenzoic acid (1 equivalent) in methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) while cooling in an ice bath.[2]

    • Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify by column chromatography on silica gel if necessary.[2]

Method 2: Base-Mediated Alkylation

This method offers a milder alternative to strong acid catalysis and is often preferred for substrates that may be sensitive to acidic conditions. The reaction involves deprotonation of the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to attack an electrophilic methyl source like methyl iodide.

  • Reaction Scheme: 4-bromo-2-methylbenzoic acid + CH₃I --K₂CO₃--> this compound + KI + KHCO₃

  • Expert Rationale: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the carboxylic acid without causing unwanted side reactions.[6] Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation and leaving the carboxylate anion highly reactive.[6]

  • Detailed Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Charge flask with 4-bromo-2-methylbenzoic acid, K₂CO₃, and anhydrous DMF B Establish an inert atmosphere (N₂ or Ar) A->B C Add methyl iodide dropwise at room temperature B->C D Stir for 18 hours C->D E Pour mixture into water D->E F Extract with ethyl acetate (3x) E->F G Combine organic phases F->G H Wash with brine G->H I Dry over Na₂SO₄ H->I J Evaporate solvent I->J K Purify by column chromatography (Hexane/EtOAc) J->K L Obtain pure this compound K->L

Caption: Workflow for base-mediated synthesis.

Key Reactions and Synthetic Utility

The synthetic power of this compound stems from its ability to undergo a variety of transformations at its two main reactive sites: the aryl bromide and the benzylic methyl group.

Benzylic Bromination: Activating the Methyl Group

The methyl group can be selectively halogenated using N-Bromosuccinimide (NBS) under radical initiation conditions. This transforms the relatively inert methyl group into a highly reactive bromomethyl group, an excellent electrophile for Sₙ2 reactions. This derivative, Methyl 4-bromo-2-(bromomethyl)benzoate, is a key intermediate in the synthesis of more complex molecules.[7]

  • Mechanism Insight: The reaction is initiated by a radical initiator like benzoyl peroxide (BPO), which homolytically cleaves to form radicals. These radicals abstract a hydrogen atom from the benzylic position of the substrate, generating a resonance-stabilized benzyl radical. This radical then reacts with NBS to propagate the chain and yield the brominated product. The benzylic position is preferentially attacked due to the stability of the resulting radical intermediate.

  • Protocol for Benzylic Bromination:

    • In a round-bottom flask, combine this compound (1 eq.), N-Bromosuccinimide (NBS, 1 eq.), and a catalytic amount of benzoyl peroxide (BPO, ~0.05 eq.) in carbon tetrachloride (CCl₄).[7]

    • Heat the mixture to reflux (around 85 °C) for 2-4 hours.[7]

    • Monitor the reaction by TLC. The succinimide byproduct will float to the top upon completion.

    • Cool the mixture and filter off the succinimide.

    • Concentrate the filtrate to afford the crude Methyl 4-bromo-2-(bromomethyl)benzoate, which can often be used in the next step without further purification.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern drug discovery and materials science.[3][8]

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C-C bonds, specifically biaryl structures. It involves the reaction of the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base.[7][9]

  • Catalytic Cycle Explained:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.[10]

    • Transmetalation: The boronic acid, activated by the base (e.g., Na₂CO₃, K₃PO₄), transfers its organic group to the palladium center, displacing the bromide.[9]

    • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Suzuki_Cycle cluster_reactants cluster_products Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Pd(0)L₂->Ar-Pd(II)-Br(L₂) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-Br(L₂)->Ar-Pd(II)-R(L₂) Transmetalation (R-B(OH)₂) Ar-Pd(II)-R(L₂)->Pd(0)L₂ Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(L₂)->Ar-R Ar-Br This compound R-B(OH)₂ Organoboron Reagent

Caption: The Suzuki-Miyaura catalytic cycle.

The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes, reacting the aryl bromide with a terminal alkyne.[11] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[12]

  • Significance: The introduction of an alkyne moiety is synthetically valuable; it can be further functionalized, hydrogenated to alkenes or alkanes, or used in cycloaddition reactions. The rigidity of the alkyne linker is also a key design element in many functional materials and pharmaceutical scaffolds.[4]

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond and a C-H bond.[13] This reaction is particularly useful for synthesizing stilbene and cinnamate derivatives.[14]

Applications in Drug Discovery and Agrochemicals

While specific, direct examples of this compound in blockbuster drugs are not as prevalent as for some other isomers, its structural motifs and reactivity patterns are highly relevant. Its precursor, 4-bromo-2-methylbenzoic acid, and its derivatives are utilized in the synthesis of:

  • Isoindolinone Derivatives: These scaffolds are present in a range of biologically active molecules. The synthesis often involves esterification, benzylic bromination, and subsequent cyclization with an amine.[15]

  • Precursors for Agrochemicals: A patent has described the conversion of this compound into 4-bromoacetyl-2-methyl benzoic acid methyl ester, a potential intermediate for insecticides like Fluralaner.[2]

  • Novel Therapeutic Agents: The versatility in cross-coupling reactions allows for its use in creating libraries of compounds for high-throughput screening. For instance, it can serve as a starting point for phenoxybenzoylphenyl acetic acids, which have been investigated as 5α-reductase inhibitors.[15]

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount.

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15]

  • Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16]

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[16]

Conclusion

This compound is a testament to the principle that the strategic value of a chemical intermediate is defined by its synthetic versatility. Its capacity for sequential, regioselective transformations via benzylic bromination and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for the modern synthetic chemist. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to leverage this building block to its full potential, accelerating the discovery and development of novel pharmaceuticals and other advanced chemical entities.

References

A Guide to Sourcing High-Purity Methyl 4-bromo-2-methylbenzoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a synthetic pathway is critically dependent on the quality of its constituent starting materials and intermediates. Methyl 4-bromo-2-methylbenzoate (CAS No. 99548-55-7), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is a prime example where purity is not a mere specification but a prerequisite for success. This technical guide provides an in-depth analysis of the commercial landscape for high-purity this compound, offering field-proven insights into supplier evaluation, quality control, and best practices for its use in a research and development setting.

The Critical Role of Purity: Why High-Grade this compound is Non-Negotiable

This compound is a versatile intermediate, frequently employed in cross-coupling reactions and as a precursor for more complex molecular architectures.[1] Its significance is highlighted by its role as a key intermediate in the synthesis of drugs such as Roxadustat, a novel treatment for anemia in patients with chronic kidney disease.[2][3] In such applications, the presence of impurities, even in trace amounts, can have cascading negative effects, including:

  • Formation of Impurity Adducts: Unwanted side reactions with impurities can lead to the generation of novel, and often structurally similar, byproducts that are difficult to separate from the target molecule.

  • Catalyst Poisoning: Residual reagents from the synthesis of the intermediate, such as sulfur-containing compounds, can poison expensive and sensitive catalysts used in downstream cross-coupling reactions.

  • Reduced Yields and Process Inefficiency: Impurities can interfere with reaction kinetics, leading to lower yields and the need for extensive and costly purification steps.

  • Compromised Biological Activity and Safety: In the final API, impurities can alter the pharmacological profile, leading to reduced efficacy or unforeseen toxicity.

Therefore, a thorough understanding of the purity profile of this compound is paramount. This goes beyond a simple percentage on a label and extends to the identification and quantification of specific impurities.

The Commercial Supplier Landscape: A Comparative Analysis

A number of chemical suppliers offer this compound, typically with purities advertised as 97% or higher. However, for pharmaceutical applications, a deeper dive into the specifications is necessary. The following table provides a comparative overview of prominent suppliers.

SupplierProduct Number (Example)Stated PurityAnalytical Methods MentionedKey Considerations
Sigma-Aldrich CIAH987EEBE998%-Wide availability and established reputation.[4]
TCI America M3630>98.0% (GC)Gas Chromatography (GC)Explicitly mentions GC for purity determination.[5]
BLD Pharm BD13699498%NMR, HPLC, LC-MS, UPLCOffers a range of analytical data.[6]
Ambeed A20177798%NMR, HPLC, LC-MSProvides comprehensive analytical data.[7]

It is crucial for researchers to look beyond the headline purity figure and request a batch-specific Certificate of Analysis (CoA) before purchase.

Deconstructing the Certificate of Analysis: A Researcher's Checklist

A Certificate of Analysis is a critical document that provides a detailed quality profile of a specific batch of a chemical. When evaluating a CoA for this compound, researchers should look for the following:

  • Purity by a Quantitative Method: The CoA should specify the purity as determined by a reliable quantitative method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity value without the method is of limited value.

  • Identity Confirmation: The identity of the compound should be confirmed by spectroscopic methods, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The data should be consistent with the expected structure.

  • Residual Solvents: The CoA should ideally include information on residual solvents, as these can interfere with subsequent reactions.

  • Water Content: The Karl Fischer titration method is the standard for determining water content, which can be critical for moisture-sensitive reactions.

  • Appearance and Physical Properties: The document should also list physical properties such as appearance (e.g., colorless to pale yellow liquid) and melting point, which can be an initial indicator of purity.

Below is an example of what a comprehensive CoA for high-purity this compound should entail:

Representative Certificate of Analysis

TestSpecificationResultMethod
Appearance Colorless to pale yellow liquidConformsVisual
Identity by ¹H NMR Conforms to structureConforms¹H NMR
Purity by GC ≥ 99.0%99.5%Gas Chromatography
Water Content ≤ 0.1%0.05%Karl Fischer
Residual Solvents Not DetectedNot DetectedGC-HS

Quality Control and Assurance: Adherence to Pharmaceutical Standards

For drug development professionals, the quality standards of the supplier are as important as the product itself. Reputable suppliers for the pharmaceutical industry often operate under a robust Quality Management System (QMS), which may be certified to standards such as ISO 9001.

Furthermore, the principles of Good Manufacturing Practice (GMP) are highly relevant. The FDA's guidance for industry, ICH Q7A, outlines GMP for Active Pharmaceutical Ingredients.[8] While this compound is an intermediate, the principles of quality control, documentation, and traceability are directly applicable. When selecting a supplier for later-stage development, it is wise to inquire about their adherence to these principles.

The following diagram illustrates a robust workflow for qualifying a new supplier of this compound:

SupplierQualification cluster_0 Supplier Evaluation cluster_1 In-House Validation cluster_2 Approval InitialScreening Initial Screening - Reputation - ISO 9001 Certification DocRequest Documentation Request - CoA - SDS InitialScreening->DocRequest Pass SampleRequest Sample Request - Small-scale evaluation DocRequest->SampleRequest Pass AnalyticalTesting Analytical Testing - Purity (GC/HPLC) - Identity (NMR, MS) SampleRequest->AnalyticalTesting SmallScaleReaction Small-Scale Reaction - Test in target synthesis - Monitor for byproducts AnalyticalTesting->SmallScaleReaction Pass ApprovedSupplier Approved Supplier List SmallScaleReaction->ApprovedSupplier Pass

Supplier Qualification Workflow

Synthesis and Purification: A Laboratory-Scale Protocol

While commercially available, a laboratory-scale synthesis of this compound can be achieved through the esterification of 4-bromo-2-methylbenzoic acid. The following protocol is a representative example.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the product as a colorless to pale yellow liquid.

The following diagram outlines the synthesis and purification workflow:

SynthesisWorkflow Start 4-bromo-2-methylbenzoic acid Esterification Esterification - Methanol - Sulfuric Acid (cat.) - Reflux Start->Esterification Workup Aqueous Workup - NaHCO3 wash - Brine wash Esterification->Workup Purification Purification - Column Chromatography Workup->Purification Product High-Purity Methyl 4-bromo-2-methylbenzoate Purification->Product

Synthesis and Purification Workflow

Safe Handling and Storage

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] All manipulations should be performed in a well-ventilated fume hood.

For storage, the compound should be kept in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

The selection of high-purity this compound is a critical step in the successful development of pharmaceutical compounds. By moving beyond a superficial assessment of purity and adopting a rigorous approach to supplier evaluation, Certificate of Analysis scrutiny, and adherence to quality standards, researchers and drug development professionals can mitigate risks, enhance process efficiency, and ensure the integrity of their synthetic endeavors. This commitment to quality at the intermediate stage is a foundational element in the development of safe and effective medicines.

References

Methodological & Application

Application Note: Strategic Suzuki-Miyaura Coupling of Methyl 4-bromo-2-methylbenzoate for the Synthesis of Sterically Hindered Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, is indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials where biaryl motifs are prevalent.[2][3]

This guide focuses on a specific and valuable building block: Methyl 4-bromo-2-methylbenzoate . While its aryl bromide moiety makes it a prime candidate for Suzuki-Miyaura coupling, the presence of a methyl group at the C-2 position (ortho to the bromine) introduces significant steric hindrance.[4][5] This structural feature presents a considerable challenge, often leading to sluggish or failed reactions with standard catalytic systems. The key to success lies in the rational selection of specialized catalysts, ligands, and conditions designed to overcome this steric barrier.

This document provides an in-depth analysis and a field-proven protocol for the effective use of this compound in Suzuki-Miyaura reactions, enabling researchers to reliably synthesize complex, sterically congested biaryl compounds.

The Catalytic Cycle: A Mechanistic Blueprint

A foundational understanding of the Suzuki-Miyaura mechanism is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle centered on a palladium complex, which transitions between Pd(0) and Pd(II) oxidation states.[6] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and is particularly challenging with sterically hindered substrates.[7]

  • Transmetalation: The organic group from the boronic acid (or its activated borate form) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the organoboron reagent by a base.[1][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple to form the new C-C bond of the biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)(Br)L₂] (Oxidative Addition Complex) pd0->oa_complex Ar-Br oa_label Oxidative Addition tm_complex [Ar-Pd(II)(Ar')L₂] (Transmetalation Complex) oa_complex->tm_complex [Ar'-B(OH)₃]⁻ tm_label Transmetalation product Ar-Ar' (Biaryl Product) tm_complex->product re_label Reductive Elimination product->pd0 arbr This compound arbr->pd0 boronic Ar'-B(OH)₂ + Base boronic->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Directive: Catalyst System Selection for a Hindered Substrate

The primary obstacle in coupling this compound is the steric clash caused by the ortho-methyl group. This hindrance impedes the approach of the palladium catalyst for oxidative addition and destabilizes the resulting organopalladium intermediate, making the final reductive elimination step difficult. Overcoming this requires a carefully selected catalyst system.

  • Rationale for Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective. The solution lies in using ligands that are both bulky and electron-rich .

    • Bulkiness: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for oxidative addition into the hindered C-Br bond.

    • Electron-Donating Nature: Electron-rich ligands increase the electron density on the palladium center, which accelerates the rate of oxidative addition and facilitates the final reductive elimination step.[9]

    Recommended Ligands: The Buchwald biaryl phosphine ligands are the gold standard for this type of transformation. Ligands such as SPhos , XPhos , and JohnPhos have proven highly effective in coupling sterically demanding substrates.[9][10] N-heterocyclic carbenes (NHCs) also serve as excellent, highly active ligands for these challenging reactions.[11]

  • Rationale for Base and Solvent Selection: The methyl ester functionality on the substrate is susceptible to hydrolysis (saponification) under strongly basic conditions.[12]

    • Base: A moderately strong but non-nucleophilic base is ideal. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to promote the formation of the reactive borate species without significantly hydrolyzing the ester.[2][13]

    • Solvent: Anhydrous polar aprotic solvents such as 1,4-dioxane , tetrahydrofuran (THF) , or toluene are commonly employed.[1][6] Often, a mixture including a small amount of water (e.g., 4:1 or 5:1 organic solvent to water) can accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.[13]

Experimental Protocol: Synthesis of Methyl 4'-methoxy-2-methyl-[1,1'-biphenyl]-4-carboxylate

This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Reaction Scheme:

(A visual representation of the aryl halide and boronic acid coupling to form the biphenyl product).

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )StoichiometryAmount (1 mmol scale)
This compound99548-55-7229.071.0 eq229 mg
4-Methoxyphenylboronic acid5720-07-0151.961.2 eq182 mg
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.01 eq (1 mol% Pd)9.2 mg
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.510.022 eq9.0 mg
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.272.0 eq425 mg
1,4-Dioxane, anhydrous123-91-188.11-4.0 mL
Degassed Water7732-18-518.02-1.0 mL

Step-by-Step Methodology

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a 1. Add Solids: Aryl bromide, boronic acid, Pd₂(dba)₃, SPhos, K₃PO₄ to a dry Schlenk flask. b 2. Inert Atmosphere: Seal flask, evacuate, and backfill with Argon (3x). a->b c 3. Add Solvents: Inject anhydrous dioxane and degassed water. b->c d 4. Heat & Stir: Place in preheated oil bath at 100 °C. Stir vigorously. c->d e 5. Monitor: Track reaction progress by TLC or GC-MS. d->e f 6. Quench & Extract: Cool to RT. Dilute with EtOAc, wash with water/brine. e->f g 7. Dry & Concentrate: Dry organic layer (Na₂SO₄), filter, and evaporate solvent. f->g h 8. Purify: Perform column chromatography (e.g., Hexane/EtOAc gradient). g->h

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (229 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), SPhos (9.0 mg, 0.022 mmol), and anhydrous K₃PO₄ (425 mg, 2.0 mmol).

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL). The mixture will typically turn dark red or brown.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the consumption of the aryl bromide starting material using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Data & Optimization Insights

The choice of reaction components is critical for achieving high yields with this substrate. The following table illustrates the impact of different catalyst systems, demonstrating the necessity of a specialized approach.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Rationale for Outcome
1Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100<10%Standard catalyst system fails due to the high steric hindrance of the substrate, preventing efficient oxidative addition.
2Pd(OAc)₂NoneK₃PO₄Dioxane/H₂O100<5%Without a supporting ligand, the palladium catalyst is unstable and ineffective for this challenging transformation.
3Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O100>90%The bulky, electron-rich SPhos ligand effectively promotes all steps of the catalytic cycle for the hindered substrate.[9]
4Pd₂(dba)₃SPhosNaOHDioxane/H₂O100~65%*High yield of the coupled product is achieved, but significant hydrolysis of the methyl ester to the carboxylic acid is observed.

*Yield of desired ester product; significant amount of saponified by-product formed.

Conclusion

This compound is a highly valuable synthetic intermediate whose utility can be fully realized through a rationally designed Suzuki-Miyaura coupling protocol. The steric hindrance imposed by the ortho-methyl group is a significant but surmountable challenge. Success hinges on moving beyond standard conditions and employing advanced catalytic systems featuring bulky, electron-rich biaryl phosphine ligands like SPhos. By pairing these sophisticated catalysts with ester-compatible bases such as K₃PO₄, researchers can consistently achieve high yields of sterically congested biaryl products. This approach unlocks access to a wide array of complex molecules essential for progress in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 4-bromo-2-methylbenzoate

This compound is a key aromatic building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Its structure is characterized by a sterically encumbered ortho-methyl group and an electron-withdrawing para-ester, which together present unique challenges and opportunities in molecular construction. The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision.

This guide provides an in-depth technical overview and field-proven protocols for leveraging this substrate in four cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

The Challenge: Reactivity of a Sterically Hindered and Electronically Deactivated Substrate

The ortho-methyl group on the this compound ring introduces significant steric hindrance around the C-Br bond. This bulkiness can impede the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond, a critical initiation event in most cross-coupling catalytic cycles.[1][2] Consequently, catalyst systems that are effective for simple aryl bromides may prove sluggish or entirely ineffective.

To overcome this challenge, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is paramount.[3] These ligands promote the formation of a monoligated, highly reactive "L-Pd(0)" species, which is more adept at accessing the sterically shielded reaction site. Furthermore, their strong electron-donating ability increases the electron density on the palladium center, facilitating the oxidative addition step.[3]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl structures. For a sterically hindered substrate like this compound, the choice of catalyst, ligand, and base is critical to achieving high yields.

Causality Behind Component Selection:
  • Catalyst System: A combination of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is often effective. The precatalyst is reduced in situ to the active Pd(0) species. For particularly challenging couplings, specialized pre-catalysts that readily form the active monoligated Pd(0) species are preferred.

  • Ligand: Triphenylphosphine (PPh₃) can be sufficient for some substrates, but for sterically demanding partners, more advanced dialkylbiaryl phosphine ligands like SPhos or XPhos are recommended to accelerate the reaction and suppress side products.[1][2]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for the transmetalation step.[4] The choice of base can influence reaction kinetics and should be screened for optimal performance.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous phase is standard, as water plays a role in the transmetalation step.[4]

Experimental Protocol: Synthesis of Methyl 4-phenyl-2-methylbenzoate

This protocol is adapted from a documented Suzuki cross-coupling of this compound with phenylboronic acid.[5]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Toluene and Methanol (9:1 v/v)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.31 mmol, 300 mg), phenylboronic acid (1.57 mmol, 192 mg), and K₂CO₃ (3.28 mmol, 453 mg).

  • Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.039 mmol, 27 mg).

  • Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the degassed solvent mixture of toluene (4.5 mL) and methanol (0.5 mL) via syringe.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂A common, effective precatalyst for Suzuki couplings.[5]
Ligand PPh₃ (from catalyst)Sufficient for this specific transformation.[5]
Base K₂CO₃Activates the boronic acid for transmetalation.
Solvent Toluene/MethanolProvides good solubility and facilitates the reaction.
Temperature 60-80 °CProvides sufficient thermal energy to overcome activation barriers.
Atmosphere Inert (Ar or N₂)Prevents oxidation and deactivation of the Pd(0) catalyst.

Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)L2X Ar-Pd(II)L₂-Br Pd(0)L2->ArPd(II)L2X Oxidative Addition ArPd(II)L2Ar' Ar-Pd(II)L₂-Ar' ArPd(II)L2X->ArPd(II)L2Ar' Transmetalation ArPd(II)L2Ar'->Pd(0)L2 Reductive Elimination Product Ar-Ar' (Product) ArPd(II)L2Ar'->Product ArX Methyl 4-bromo- 2-methylbenzoate ArX->Pd(0)L2 ArB Ar'-B(OH)₂ + Base ArB->ArPd(II)L2X

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Arylation of Alkenes

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[6] The regioselectivity of the addition to the alkene and the requirement for a base to regenerate the catalyst are key features of this transformation.

Causality Behind Component Selection:
  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[6]

  • Ligand: For sterically hindered aryl bromides, bulky and electron-rich phosphines such as Tri(tert-butyl)phosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often necessary to achieve good yields.

  • Base: A hindered organic base like triethylamine (NEt₃) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr generated in the catalytic cycle, thus regenerating the active Pd(0) catalyst.[6]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.

Experimental Protocol: Synthesis of Methyl 4-styryl-2-methylbenzoate

This protocol is based on established methods for Heck couplings of sterically hindered aryl bromides.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (e.g., 0.02 mmol, 4.5 mg) and P(t-Bu)₃ (0.04 mmol, 8.1 mg) to a dry Schlenk tube.

  • Add anhydrous DMF (2 mL) and stir for 10 minutes to form the catalyst complex.

  • In a separate flask, add this compound (1.0 mmol, 229 mg), styrene (1.5 mmol, 156 mg, 172 µL), and K₂CO₃ (2.0 mmol, 276 mg).

  • Transfer the pre-formed catalyst solution to the flask containing the reagents via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water (3x) and brine, then dry the organic layer over Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to yield the product.

ParameterConditionRationale
Catalyst Pd(OAc)₂A common, reliable Pd(II) precatalyst.[6]
Ligand P(t-Bu)₃Bulky, electron-rich ligand to overcome steric hindrance.
Base K₂CO₃Neutralizes HBr to regenerate the Pd(0) catalyst.
Solvent DMFHigh-boiling polar aprotic solvent suitable for Heck reactions.
Temperature 100-120 °COften required for challenging Heck couplings.
Atmosphere Inert (Ar or N₂)Protects the catalyst system from oxidative degradation.

Heck Reaction Catalytic Cycle Diagram

Heck_Cycle cluster_main Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)L2X Ar-Pd(II)L₂-Br Pd(0)L2->ArPd(II)L2X Oxidative Addition AlkeneComplex Ar-Pd(II)L₂(Alkene)-Br ArPd(II)L2X->AlkeneComplex Alkene Coordination Int Intermediate AlkeneComplex->Int Migratory Insertion HPd(II)L2X H-Pd(II)L₂-Br Int->HPd(II)L2X β-Hydride Elimination Product Substituted Alkene Int->Product HPd(II)L2X->Pd(0)L2 Reductive Elimination (+ Base) HX HBr HPd(II)L2X->HX ArX Ar-Br ArX->Pd(0)L2 Alkene Alkene Alkene->ArPd(II)L2X Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L ArPd(II)LX Ar-Pd(II)L-Br Pd(0)L->ArPd(II)LX Oxidative Addition AmidoComplex Ar-Pd(II)L(NR₂) ArPd(II)LX->AmidoComplex Amine Coordination & Deprotonation AmidoComplex->Pd(0)L Reductive Elimination Product Ar-NR₂ (Product) AmidoComplex->Product ArX Ar-Br ArX->Pd(0)L Amine R₂NH + Base Amine->ArPd(II)LX

References

Application Notes: The Strategic Utility of Methyl 4-bromo-2-methylbenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-bromo-2-methylbenzoate has emerged as a pivotal structural motif and a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom amenable to various cross-coupling reactions, an ester for further functionalization, and a methyl group influencing steric and electronic properties, makes it a valuable building block for medicinal chemists. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications and detailed experimental protocols involving this compound. We will explore its role in the construction of complex molecular architectures, with a particular focus on palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[1][2][3]

Introduction: The Versatility of a Key Building Block

This compound (C9H9BrO2) is a substituted aromatic compound that serves as a crucial starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[4] The bromine atom at the 4-position provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established catalytic cycles.[1][3] The methyl ester at the 1-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the methyl group at the 2-position introduces steric hindrance that can influence regioselectivity in subsequent reactions and ultimately impact the pharmacological profile of the final molecule.

This guide will delve into the practical applications of this compound, providing detailed protocols for key transformations and highlighting its utility in the synthesis of complex pharmaceutical intermediates.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 99548-55-7
Molecular Formula C9H9BrO2[4]
Molecular Weight 229.07 g/mol [4]
Appearance Clear liquid[5]
Boiling Point 273.6 °C at 760 mmHg
Melting Point 9 °C
Purity Typically ≥98%
Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[4][6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing, must be worn when handling this compound.[6] All manipulations should be performed in a well-ventilated chemical fume hood.[6] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, flames, and oxidizing agents.[6][7]

Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound is the primary site of reactivity for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the efficient construction of complex molecular frameworks.[3][8][9]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex.[10] This reaction is widely used in the pharmaceutical industry due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[9][10]

The reaction of this compound with an appropriate aryl or vinyl boronic acid allows for the introduction of diverse substituents at the 4-position, a key step in the synthesis of many pharmaceutical agents.[1][2] For example, this methodology is crucial in the synthesis of intermediates for antihypertensive drugs like Telmisartan.[11][12]

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (8 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Toluene/Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is invaluable for introducing alkynyl groups, which are versatile functional handles for further transformations or can be integral parts of the final drug structure.[13]

While there are challenges such as the need for an inert atmosphere to prevent the homocoupling of the alkyne, the Sonogashira coupling remains a powerful tool.[15]

Protocol 2.2: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA), degassed

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh3)2Cl2, and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat three times.

  • Add degassed triethylamine via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][16][17] This reaction has revolutionized the synthesis of arylamines, which are prevalent in many biologically active compounds.[18][19]

Protocol 2.3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene, degassed

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add Pd2(dba)3, XPhos, and NaOtBu.

  • Seal the flask, evacuate, and backfill with an inert gas.

  • Add this compound and the degassed anhydrous toluene.

  • Add the amine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Further Transformations and Synthetic Strategies

Beyond palladium-catalyzed reactions, this compound can undergo other transformations that are valuable in pharmaceutical synthesis.

Benzylic Bromination

The methyl group at the 2-position can be selectively brominated using reagents like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide (BPO).[20] This introduces a bromomethyl group, which is a versatile electrophile for subsequent nucleophilic substitution reactions, a key step in the synthesis of various heterocyclic systems.[20][21]

Protocol 3.1: Benzylic Bromination of this compound

Materials:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 equiv)

  • Benzoyl peroxide (BPO) (catalytic amount, ~5 mol%)

  • Carbon tetrachloride (CCl4)

Procedure:

  • In a round-bottom flask, dissolve this compound in CCl4.

  • Add NBS and BPO to the solution.

  • Heat the mixture to reflux (around 77 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the crude Methyl 4-bromo-2-(bromomethyl)benzoate.

Ester Hydrolysis

The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid under basic conditions. This carboxylic acid functionality can then be used for amide bond formation, a common linkage in many pharmaceutical compounds.

Protocol 3.2: Ester Hydrolysis of this compound Derivatives

Materials:

  • This compound derivative (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 equiv)

  • Tetrahydrofuran (THF)/Water (1:1 mixture)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the this compound derivative in the THF/water mixture.

  • Add LiOH or NaOH and stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the carboxylic acid.

Visualizing Synthetic Pathways

The following diagrams illustrate the key transformations and the central role of this compound in synthetic workflows.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Intermediate Products start This compound suzuki Suzuki-Miyaura Coupling start->suzuki + Ar-B(OH)₂ [Pd] sonogashira Sonogashira Coupling start->sonogashira + R-C≡CH [Pd], [Cu] buchwald Buchwald-Hartwig Amination start->buchwald + R₂NH [Pd] bromination Benzylic Bromination start->bromination + NBS biaryl 4-Aryl-2-methylbenzoate Intermediate suzuki->biaryl alkynyl 4-Alkynyl-2-methylbenzoate Intermediate sonogashira->alkynyl amino 4-Amino-2-methylbenzoate Intermediate buchwald->amino bromomethyl 4-Bromo-2-(bromomethyl)benzoate bromination->bromomethyl

Caption: Key transformations of this compound.

G start This compound (1.0 equiv) reagents Arylboronic Acid (1.2 equiv) Pd(OAc)₂ (2 mol%) PPh₃ (8 mol%) K₂CO₃ (2.0 equiv) product Purified 4-Aryl-2-methylbenzoate Intermediate conditions Degassed Toluene/Water 90 °C reagents->conditions workup 1. Cool to RT 2. EtOAc extraction 3. Wash with H₂O, brine 4. Dry (Na₂SO₄) 5. Concentrate conditions->workup purification Flash Column Chromatography workup->purification purification->product

References

Methyl 4-bromo-2-methylbenzoate: A Versatile Scaffold for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Well-Positioned Building Block

In the landscape of modern drug discovery, the efficiency and versatility of starting materials are paramount. Methyl 4-bromo-2-methylbenzoate has emerged as a key building block in medicinal chemistry, offering a unique combination of reactive sites that allow for the strategic and divergent synthesis of complex molecular architectures. Its utility stems from the presence of a bromine atom, an ester, and a methyl group on a benzene ring, each providing a handle for a variety of chemical transformations. This application note provides an in-depth guide to the use of this compound, complete with detailed protocols for key reactions and insights into its application in the synthesis of cutting-edge therapeutics, including PARP inhibitors, kinase inhibitors, and GPCR modulators.

The bromine atom at the 4-position is perfectly poised for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. The methyl ester at the 1-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a crucial interaction point for many biological targets. Finally, the methyl group at the 2-position can be functionalized, for instance, through bromination, to introduce further complexity. This trifecta of reactive sites makes this compound a highly valuable and versatile starting material for the synthesis of diverse compound libraries.

Core Applications in Medicinal Chemistry: From Cross-Coupling to Heterocycle Formation

The true power of this compound lies in its ability to participate in a wide range of chemical reactions that are fundamental to the construction of biologically active molecules. This section will delve into the most important of these transformations, providing detailed protocols and mechanistic insights.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the way medicinal chemists construct carbon-carbon and carbon-nitrogen bonds.[1] this compound is an excellent substrate for two of the most powerful of these reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] This reaction is particularly useful for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many approved drugs.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The conditions can be adapted for other boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd(dppf)Cl₂ (0.03 mmol, 22 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate.

Expected Yield: 85-95%

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process MBMB This compound Reaction Heating (e.g., 90°C) MBMB->Reaction BA Arylboronic Acid BA->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Workup & Purification Reaction->Workup Product Biaryl Product Workup->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a class of compounds with widespread applications in medicinal chemistry.[1] This reaction allows for the coupling of an aryl halide with a primary or secondary amine, providing access to a diverse range of N-arylated products.

Protocol 2: Buchwald-Hartwig Amination of this compound with Piperidine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with piperidine. These conditions can be adapted for other amines.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 18 mg) and XPhos (0.04 mmol, 19 mg).

  • Seal the flask, evacuate, and backfill with argon.

  • Add degassed toluene (2 mL) and stir for 5 minutes.

  • In a separate flask, add this compound (1.0 mmol, 229 mg), sodium tert-butoxide (1.4 mmol, 135 mg).

  • Evacuate and backfill this flask with argon.

  • Add the catalyst solution to the flask containing the starting materials via syringe.

  • Add piperidine (1.2 mmol, 0.12 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-methyl-4-(piperidin-1-yl)benzoate.

Expected Yield: 80-90%

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordinated Complex OxAdd->AmineCoord Amine Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Product C-N Coupled Product RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Showcase Application: Synthesis of a PARP Inhibitor Precursor

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown remarkable efficacy in patients with BRCA1/2 mutations.[5] Several approved PARP inhibitors, such as Niraparib, feature a core structure that can be accessed from derivatives of methyl 2-methylbenzoate.[6][7][8] this compound is a key starting material for the synthesis of intermediates that can be elaborated into these complex and life-saving drugs.

The synthesis of Niraparib often involves the construction of an indazole ring system, which can be achieved through a multi-step sequence starting from a suitably functionalized benzoic acid derivative.[6] While the exact commercial synthesis of Niraparib is proprietary, the following hypothetical route illustrates how this compound could be utilized to construct a key isoindolinone intermediate, a scaffold present in some PARP inhibitors.[9][10]

Diagram 3: Hypothetical Synthetic Route to a PARP Inhibitor Precursor

PARP_Inhibitor_Synthesis Start This compound Step1 Buchwald-Hartwig Amination Start->Step1 Intermediate1 N-Protected Amine Step1->Intermediate1 Step2 Benzylic Bromination Intermediate1->Step2 Intermediate2 Bromomethyl Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Isoindolinone Isoindolinone Core Step3->Isoindolinone

Caption: Synthetic approach to an isoindolinone core.

Expanding the Horizon: Kinase Inhibitors and GPCR Modulators

The versatility of this compound extends beyond PARP inhibitors. The biaryl and N-aryl scaffolds readily accessible from this building block are privileged structures in the design of both kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Kinase Inhibitors:

Kinase inhibitors are a major class of targeted therapies for cancer and inflammatory diseases. Many of these inhibitors target the ATP-binding site of kinases, and their design often incorporates a hinge-binding motif and a lipophilic pocket-filling group.[11][12][13] The aminopyridine and aminopyrimidine moieties, which can be synthesized via Suzuki coupling of the corresponding boronic acids with this compound, are well-established hinge-binding motifs. Subsequent Buchwald-Hartwig amination can then be used to introduce the pocket-filling group.

GPCR Modulators:

GPCRs are the largest family of membrane receptors and are the targets of a significant portion of all approved drugs.[14][15][16] Allosteric modulators of GPCRs, which bind to a site distinct from the endogenous ligand binding site, have gained significant attention as they can offer improved selectivity and a more nuanced pharmacological profile. The synthesis of these often complex molecules can benefit from the use of versatile building blocks like this compound to systematically explore the structure-activity relationships.

Conclusion: A Building Block for the Future of Medicine

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its unique combination of reactive handles provides medicinal chemists with a versatile and efficient tool for the synthesis of a wide array of complex and biologically active molecules. From the construction of intricate biaryl and N-aryl scaffolds through palladium-catalyzed cross-coupling to its application in the synthesis of life-saving PARP and kinase inhibitors, this building block has firmly established its place in the modern drug discovery toolbox. As the demand for more potent, selective, and safer therapeutics continues to grow, the importance of versatile and well-designed starting materials like this compound will only increase.

References

The Versatile Building Block: Methyl 4-bromo-2-methylbenzoate in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Intermediate

In the dynamic landscape of materials science, the pursuit of novel materials with tailored electronic, optical, and structural properties is relentless. Central to this endeavor is the strategic design and synthesis of molecular building blocks that can be predictably assembled into functional macromolecules and supramolecular structures. Methyl 4-bromo-2-methylbenzoate, a seemingly unassuming aromatic ester, has emerged as a pivotal intermediate for researchers and chemists in this field. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a sterically influential methyl group, and a versatile methyl ester—provides a powerful handle for the construction of complex and high-performance organic materials.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science. It delves into the practical applications of this compound, providing not just protocols, but also the underlying scientific rationale for its use in the synthesis of cutting-edge materials. From conjugated polymers for organic electronics to precursors for liquid crystalline materials, we will explore how this versatile molecule can be leveraged to achieve desired material properties.

Core Attributes of this compound

The utility of this compound in materials synthesis stems from the distinct functionalities present on its benzene ring. Understanding these is key to appreciating its role in the construction of advanced materials.

PropertySignificance in Materials Synthesis
Chemical Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
4-Bromo Substituent The bromine atom is a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile formation of carbon-carbon bonds, which is the cornerstone of polymer backbone construction and the synthesis of complex organic molecules.
2-Methyl Substituent The ortho-methyl group provides steric hindrance that can influence the torsion angle between repeating units in a polymer chain. This can be strategically used to control the planarity of the conjugated system, thereby tuning the electronic and photophysical properties of the material. It can also enhance the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing and device fabrication.
Methyl Ester Group The methyl ester is a versatile functional group. It can be retained in the final material to influence polarity and intermolecular interactions, or it can be hydrolyzed to the corresponding carboxylic acid for further functionalization, such as in the formation of metal-organic frameworks (MOFs) or for attachment to other molecular scaffolds.

Application Note I: Synthesis of Conjugated Polymers for Organic Electronics

The Causality Behind Experimental Choices:

The synthesis of π-conjugated polymers is a cornerstone of organic electronics, with applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The electronic properties of these materials are intrinsically linked to the extent of π-electron delocalization along the polymer backbone. This compound is an excellent monomer for inclusion in such polymers, particularly through the Suzuki-Miyaura cross-coupling reaction. The bromine atom serves as a reliable handle for the palladium-catalyzed coupling with a difunctional boronic acid or boronate ester comonomer.

The choice of the Suzuki-Miyaura coupling is deliberate. It is renowned for its high functional group tolerance, allowing for the incorporation of monomers with a wide variety of substituents without the need for protecting groups. This is particularly advantageous when working with ester-functionalized monomers like this compound. The reaction conditions are typically mild, which helps to prevent side reactions and ensures a well-defined polymer structure.

The ortho-methyl group on the benzoate ring plays a subtle but crucial role. By inducing a slight twist in the polymer backbone, it can disrupt excessive intermolecular aggregation (π-stacking). While some degree of π-stacking is necessary for efficient charge transport, excessive aggregation can lead to quenching of photoluminescence and poor film morphology. Therefore, the steric influence of the methyl group provides a means to fine-tune the solid-state packing of the polymer chains, which is critical for optimizing device performance.

Experimental Workflow: Suzuki-Miyaura Polymerization

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Workup & Purification reactants 1. Add Monomers: - this compound - Diboronic acid/ester comonomer catalyst 2. Add Catalyst System: - Palladium precatalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., Na₂CO₃) reactants->catalyst solvent 3. Add Solvents: - Anhydrous THF - Degassed Water catalyst->solvent purge 4. Inert Atmosphere: Purge with N₂ or Ar solvent->purge heat 5. Reaction: Heat to reflux (e.g., 110°C) Stir for 24-48 hours purge->heat precipitate 6. Precipitation: Pour into methanol heat->precipitate filter 7. Filtration: Collect polymer precipitate->filter purify 8. Purification: Soxhlet extraction filter->purify

Caption: Workflow for Suzuki-Miyaura polymerization.

Detailed Protocol: Synthesis of a Copolymer using this compound

This protocol provides a representative procedure for the copolymerization of this compound with a fluorene-based diboronic acid ester, a common comonomer in the synthesis of blue-emitting polymers for OLEDs.

Materials:

  • This compound (1.0 eq)

  • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Sodium Carbonate (Na₂CO₃) (4.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed Deionized Water

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

  • Schlenk flask and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask, add this compound (e.g., 229 mg, 1.0 mmol), 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (e.g., 645 mg, 1.0 mmol), Pd(dppf)Cl₂ (e.g., 14.6 mg, 0.02 mmol), and Na₂CO₃ (e.g., 424 mg, 4.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and subject it to three cycles of vacuum and backfilling with nitrogen or argon.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous THF (20 mL) and degassed deionized water (5 mL) via syringe.

  • Polymerization: Place the flask in a preheated oil bath at 110°C and stir the mixture vigorously under reflux for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing rapidly stirring methanol (200 mL). A fibrous precipitate should form.

  • Filtration: Collect the crude polymer by filtration through a Büchner funnel.

  • Purification: To remove catalyst residues and low molecular weight oligomers, the polymer is purified by Soxhlet extraction. Sequentially wash the polymer with methanol, acetone, and hexane. Finally, extract the polymer with chloroform.

  • Isolation: Concentrate the chloroform solution under reduced pressure and precipitate the polymer again into methanol. Collect the purified polymer by filtration and dry it under vacuum at 60°C for 24 hours.

Self-Validation:

The success of the polymerization can be validated through several analytical techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). A successful polymerization will yield a polymer with a high molecular weight and a PDI typically between 1.5 and 2.5 for step-growth polymerizations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and to ensure the complete reaction of the monomer end-groups.

  • UV-Vis and Photoluminescence Spectroscopy: To characterize the optical properties of the polymer in solution and as a thin film. The absorption and emission maxima will provide insights into the electronic structure of the material.

Application Note II: Precursor for Liquid Crystalline Polymers

The parent acid of our title compound, 4-bromo-2-methylbenzoic acid, has been utilized as a precursor for the synthesis of mesogen-jacketed liquid crystalline polymers.[1] This suggests a promising application for polymers derived from this compound. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. In liquid crystalline polymers, the liquid crystalline phase is exhibited by the polymer itself.

The Rationale:

The rigid, rod-like structure of the benzoate unit can act as a mesogen, the fundamental unit of a liquid crystal. By incorporating this compound into a polymer backbone, it is possible to create macromolecules that can self-assemble into ordered structures, such as nematic or smectic phases. The ortho-methyl group can influence the packing of these mesogenic units, potentially leading to the formation of novel liquid crystalline phases. The ester functionality can also contribute to the overall polarity and intermolecular interactions that govern the liquid crystalline behavior.

Conceptual Pathway to Liquid Crystalline Polymers

G Monomer This compound Polymerization Polymerization (e.g., Suzuki Coupling) Monomer->Polymerization Polymer Polymer with Benzoate Side Chains Polymerization->Polymer LC_Phase Self-Assembly into Liquid Crystalline Phase Polymer->LC_Phase

Caption: From monomer to liquid crystalline material.

Application Note III: Intermediate for Further Functionalization

Beyond its direct use as a monomer, this compound can be further modified to create more complex building blocks. The benzylic methyl group is susceptible to radical bromination, for instance, using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO). This reaction yields Methyl 4-bromo-2-(bromomethyl)benzoate, a bifunctional intermediate with two distinct reactive sites.

The Synthetic Utility:

The newly introduced bromomethyl group is a versatile electrophile that can participate in a variety of nucleophilic substitution reactions. This opens up a plethora of possibilities for attaching other functional groups to the aromatic core. For example, it can be used to:

  • Introduce side chains: Reaction with alcohols or phenols can lead to the formation of ether linkages, allowing for the attachment of long alkyl chains to improve solubility or to introduce specific functionalities.

  • Create cross-linkable materials: The bromomethyl group can react with difunctional nucleophiles to form cross-linked polymer networks, which can enhance the thermal and mechanical stability of the resulting materials.

  • Synthesize complex monomers: It can be used as a starting point for the synthesis of more elaborate monomers for subsequent polymerization.

Protocol: Bromination of the Benzylic Methyl Group

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Benzoyl Peroxide (BPO) (0.05 eq)

  • Carbon Tetrachloride (CCl₄) or another suitable non-polar solvent

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 2.29 g, 10 mmol) in CCl₄ (50 mL).

  • Addition of Reagents: Add NBS (1.78 g, 10 mmol) and BPO (121 mg, 0.5 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and stir for 2-4 hours. The reaction can be monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[2]

Safety Note: Carbon tetrachloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Alternative solvents such as cyclohexane can also be used.

Conclusion

This compound is a testament to the principle that the careful arrangement of functional groups on a simple aromatic scaffold can give rise to a building block of immense value in materials science. Its utility in the synthesis of conjugated polymers, its potential as a precursor for liquid crystalline materials, and its capacity for further functionalization make it a compound of significant interest for researchers aiming to design the next generation of advanced organic materials. The protocols and insights provided in this guide are intended to serve as a solid foundation for the exploration of this versatile intermediate in your own research and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Methyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their coupling reactions involving this specific, and sometimes challenging, substrate. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Introduction to the Challenges

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of an ortho-methyl group introduces steric hindrance around the reaction center, which can impede the approach of the bulky palladium catalyst.[1] Additionally, the electron-withdrawing nature of the methyl ester group can influence the electronic properties of the aryl bromide, affecting the rate-determining oxidative addition step of the catalytic cycle.[2][3] This guide will provide you with the necessary tools to navigate these challenges and achieve optimal results.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common problems encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Conversion of Starting Material

Q1: I'm seeing a significant amount of unreacted this compound in my reaction mixture. What are the likely causes and how can I fix this?

A1: Low or no conversion is a common issue that can often be traced back to the catalyst system or reaction conditions. The oxidative addition of the palladium catalyst to the aryl bromide is frequently the rate-limiting step, and the steric hindrance from the ortho-methyl group on your substrate can exacerbate this.[1][2]

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently or could be decomposing.

    • Solution: For challenging substrates like this, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Consider using a more robust system with bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are known to facilitate difficult oxidative additions.[2][4] Using a pre-catalyst that readily forms the active Pd(0) species can also be beneficial.[5]

  • Inadequate Temperature: The reaction may not have enough energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. For many Suzuki couplings, temperatures between 80-110 °C are effective.[2][6]

  • Poor Reagent Quality: Degradation of the boronic acid or impurities in the solvent can inhibit the catalyst.

    • Solution: Ensure your boronic acid is pure and that your solvents are anhydrous and properly degassed.[1][2]

Workflow for Troubleshooting Low Conversion:

G start Low or No Conversion catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents solution1 Switch to Bulky Ligand (e.g., SPhos, XPhos) catalyst->solution1 solution2 Increase Temperature Incrementally (e.g., to 80-110 °C) conditions->solution2 solution3 Use Fresh, High-Purity Boronic Acid & Anhydrous, Degassed Solvents reagents->solution3

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Significant Byproducts

Q2: My starting material is consumed, but the yield of my desired product is low due to the formation of byproducts. How can I identify and minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture. The most common culprits are protodeboronation, homocoupling, and dehalogenation.[1][5]

Common Byproducts and Mitigation Strategies:

ByproductIdentificationCauseMitigation Strategy
Protodeboronation Product Mass corresponding to the boronic acid partner with a hydrogen replacing the boronic acid group.Cleavage of the C-B bond of the boronic acid, often promoted by excess water or strong base.[1][7]Use anhydrous solvents, consider a weaker base like K₃PO₄ or Cs₂CO₃, or convert the boronic acid to a more stable pinacol ester.[1][8]
Homocoupling Product Dimer of the boronic acid partner or the aryl bromide.Can be catalyzed by Pd(II) species, often present if the reaction mixture is not properly degassed and contains oxygen.[5][9]Rigorously degas all solvents and the reaction mixture. A subsurface sparge with an inert gas like argon is highly effective.[10][11]
Dehalogenation Product Mass corresponding to methyl 2-methylbenzoate.Reduction of the aryl bromide, where the bromine is replaced by a hydrogen atom.[12]This can be influenced by the choice of base, solvent, and ligand. Optimizing these parameters can minimize this side reaction.[12]

Visualizing the Suzuki Catalytic Cycle and Side Reactions:

G cluster_0 Suzuki Catalytic Cycle cluster_1 Side Reactions Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition ArPd(II)(R)L2 ArPd(II)(R)L2 ArPd(II)(X)L2->ArPd(II)(R)L2 Transmetalation ArPd(II)(R)L2->Pd(0)L2 Reductive Elimination (Product Ar-R formed) Boronic Acid Boronic Acid Protodeboronation Protodeboronation Boronic Acid->Protodeboronation Homocoupling Homocoupling Boronic Acid->Homocoupling Aryl Halide Aryl Halide Dehalogenation Dehalogenation Aryl Halide->Dehalogenation

Caption: The Suzuki catalytic cycle and competing side reactions.

Frequently Asked Questions (FAQs)

Q3: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

A3: Due to the steric hindrance of the ortho-methyl group, a catalyst system with bulky and electron-rich ligands is highly recommended.[1][2] While Pd(PPh₃)₄ might work in some cases, it is often not optimal for challenging substrates.[2] A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a biaryl phosphine ligand such as SPhos, XPhos, or DavePhos is a more robust choice.[4][13] These ligands promote the crucial oxidative addition and reductive elimination steps.[2]

Q4: What is the optimal base and solvent system for this reaction?

A4: The choice of base and solvent is critical and often interdependent.

  • Bases: For difficult couplings, stronger, non-nucleophilic bases are often preferred.[2] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[2][6] They are effective in the transmetalation step without promoting significant side reactions.[14]

  • Solvents: Aprotic polar solvents or ethereal solvents are commonly used.[2] A mixture of an organic solvent with water (e.g., dioxane/water, THF/water) is often beneficial as water can aid in dissolving the base and facilitate the reaction.[15][16] However, ensure the water content is controlled to minimize protodeboronation.[1][2]

Q5: How critical is the exclusion of oxygen from the reaction?

A5: It is absolutely critical. The presence of oxygen can lead to the oxidation of the phosphine ligands and the formation of Pd(II) species, which can promote the unwanted homocoupling of the boronic acid.[5][9] This not only consumes your coupling partner but can also lead to the formation of inactive palladium black, reducing the overall catalytic activity.[1] Therefore, it is essential to thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[2][17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This is a starting point and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[1]

  • Inert Atmosphere: Seal the flask with a septum and perform at least three vacuum/backfill cycles with argon or nitrogen to ensure an oxygen-free environment.[2][17]

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.[17]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-16 hours.[1][17]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Purification of Methyl 4-bromo-2-methylbenzoate by column chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide by a Senior Application Scientist.

Technical Support Center: Purifying Methyl 4-bromo-2-methylbenzoate

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who are using column chromatography for this specific purification. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep, mechanistic understanding of the process, enabling you to troubleshoot and optimize your results effectively.

The purification of this compound is a common step following its synthesis, which is typically an esterification of 4-bromo-2-methylbenzoic acid.[1][2] Understanding the potential impurities from this synthesis is the cornerstone of developing a robust purification strategy.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions to get you started quickly.

Q1: What is the recommended stationary phase for this purification?

A: The standard and most effective stationary phase is silica gel (60 Å, 230-400 mesh). Its polarity is well-suited for separating the moderately polar target compound from common impurities.

Q2: What is a good starting mobile phase (eluent)?

A: A non-polar solvent system is ideal. A great starting point is a 9:1 mixture of Hexane/Ethyl Acetate.[3] You can adjust this ratio based on your initial Thin Layer Chromatography (TLC) analysis.

Q3: What is the expected Rf value for the product?

A: In a 9:1 Hexane/Ethyl Acetate system, you should aim for an Rf (retention factor) of approximately 0.3-0.4 for the product spot on your TLC plate. This Rf value generally ensures good separation and a reasonable elution time from the column. A related, more polar compound, Methyl 4-bromo-2-hydroxybenzoate, shows an Rf of 0.38 in a similar 9:1 Heptane/EtOAc system, which supports this target range.[4]

Q4: How can I visualize the spots on a TLC plate?

A: The aromatic nature of this compound allows for easy visualization under a UV lamp (254 nm). The compound will appear as a dark spot on the fluorescent green background of the TLC plate. Alternatively, staining with potassium permanganate (KMnO4) is also an effective method.

Validated Purification Protocol

This protocol is a self-validating system designed for high purity and yield. The causality behind each step is explained to enhance your experimental understanding.

Step 1: Pre-Purification Work-up (Crucial for Success)

Rationale: The most common polar impurity is the unreacted starting material, 4-bromo-2-methylbenzoic acid.[1][2] This acidic impurity will streak badly on a silica gel column, compromising the separation. It is far more efficient to remove it beforehand.

Procedure:

  • Dissolve your crude product in Ethyl Acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3). This deprotonates the carboxylic acid, making it water-soluble and pulling it into the aqueous layer.[4]

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution in vacuo to obtain the crude material ready for chromatography.

Step 2: Column Chromatography

Methodology:

  • TLC Analysis: Run a TLC of your work-up material using a 9:1 Hexane/Ethyl Acetate eluent to confirm the presence of your product and determine the separation profile.

  • Column Packing: Use the "slurry method." Wet a sample of silica gel in hexane and pour it into your column. Allow it to pack under gentle pressure or gravity, ensuring a flat, stable bed with no air bubbles or cracks.

  • Sample Loading:

    • Minimize the volume. Dissolve your crude product in a minimal amount of dichloromethane or the eluent itself.

    • Alternatively, for better resolution, use the "dry loading" method: adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution:

    • Begin eluting with the 9:1 Hexane/Ethyl Acetate mobile phase.

    • Maintain a constant flow rate. A common issue is running the column too fast, which does not allow for proper equilibrium and leads to poor separation.[5]

  • Fraction Collection & Analysis:

    • Collect fractions systematically.

    • Analyze the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent in vacuo to yield the purified this compound, which should be a clear liquid or low-melting solid.[3]

Workflow Visualization

G cluster_pre Pre-Purification cluster_main Column Chromatography cluster_post Post-Purification Crude Crude Product Wash Aqueous Wash (NaHCO3) Crude->Wash Dry Dry & Concentrate Wash->Dry TLC 1. TLC Analysis (9:1 Hex:EtOAc) Dry->TLC Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect & Analyze Fractions Elute->Collect Combine Combine Pure Fractions Collect->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Overview of the purification workflow.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses specific issues in a question-and-answer format.

Q: My spots are overlapping on the TLC, and the separation on the column is poor. What should I do?

A: This indicates your mobile phase is too polar, causing the compounds to move too quickly up the silica.

  • Cause: Insufficient difference in the affinity of the compounds for the stationary phase versus the mobile phase.

  • Solution: Decrease the polarity of your eluent. Try solvent systems with a higher ratio of hexane, such as 15:1 or 20:1 Hexane/Ethyl Acetate. Rerun the TLC in these new systems until you achieve baseline separation between your product and the impurity. The optimal Rf for your target compound should be between 0.3 and 0.4.

Q: My product is not eluting from the column, even after I've passed a large volume of eluent.

A: This classic problem suggests your mobile phase is not polar enough, or your compound has unexpectedly strong interactions with the silica.

  • Cause 1: The mobile phase lacks the strength to displace the compound from the silica gel.

  • Solution 1: Gradually increase the polarity of the mobile phase. You can move from 9:1 to 4:1 and then to 1:1 Hexane/Ethyl Acetate. This is known as a step gradient.

  • Cause 2: Your compound may be decomposing on the acidic silica gel.[5] While less common for this specific molecule, it's a possibility.

  • Solution 2: Perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, stability is an issue. Consider using a deactivated silica gel or switching to a different stationary phase like alumina.[5]

Q: My product came out in the first few fractions (in the solvent front). Why?

A: This is the opposite of the previous problem and indicates your eluent is far too polar, or you overloaded the column.

  • Cause 1: The eluent is too strong, causing all compounds to travel with the solvent front without interacting with the silica.

  • Solution 1: As described above, decrease the eluent's polarity significantly. Start with a much higher hexane ratio (e.g., 20:1 Hexane/EtOAc).

  • Cause 2: The sample was dissolved in a solvent much stronger than the mobile phase.[6] For example, dissolving the sample in pure ethyl acetate and then eluting with 9:1 Hexane/EtOAc can cause band broadening and rapid elution.

  • Solution 2: Always dissolve the sample in the weakest possible solvent, ideally the mobile phase itself or a less polar solvent like dichloromethane.[5]

Q: The spots on my TLC are streaking or "tailing."

A: Tailing is a common issue that points to a few key problems.

  • Cause 1: Acidic impurities. As mentioned, residual 4-bromo-2-methylbenzoic acid is a primary culprit. Its carboxylic acid group interacts very strongly with the acidic silanol groups on the silica surface, causing streaking.

  • Solution 1: Ensure the pre-purification basic wash was thorough. If you suspect acid is still present, you can sometimes add a very small amount (e.g., 0.1%) of acetic acid to the mobile phase to reduce tailing, though this should be a last resort.

  • Cause 2: The sample is too concentrated on the TLC plate or column. Overloading leads to poor peak/spot shape.[7]

  • Solution 2: Dilute your sample before spotting it on the TLC plate. For the column, ensure you are not exceeding the recommended capacity of your silica gel (typically 1-5% of the silica weight).

Troubleshooting Decision Tree

Caption: A decision tree for common chromatography issues.

Data Summary

Problem ScenarioRecommended Eluent (Hexane:Ethyl Acetate)Target RfRationale
Standard Purification9:1~0.35Good balance of elution time and separation from polar/non-polar impurities.[3]
Poor Separation (Overlapping Spots)15:1 to 20:1~0.20Increases interaction with silica, improving separation of compounds with similar polarities.
Compound Elutes Too Quickly20:1 or higher~0.30Reduces eluent strength to allow for proper interaction with the stationary phase.
Compound Fails to Elute4:1 to 1:1 (Step Gradient)>0.10Increases eluent strength to displace highly retained compounds from the silica.

References

Technical Support Center: Navigating the Dehalogenation of Methyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on a common yet often frustrating challenge in synthetic chemistry: the undesired dehalogenation of Methyl 4-bromo-2-methylbenzoate during cross-coupling reactions. Our goal is to equip you with the knowledge and practical strategies to minimize this side reaction, thereby enhancing your reaction yields and simplifying purification.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the dehalogenation of this compound.

Q1: What is dehalogenation in the context of my reaction with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on your this compound is replaced by a hydrogen atom, resulting in the formation of methyl 2-methylbenzoate. This byproduct consumes your starting material and reduces the overall yield of your desired cross-coupled product, complicating downstream purification efforts.[1]

Q2: How can I confirm that dehalogenation is the issue in my reaction?

A2: You can identify the presence of the dehalogenated byproduct, methyl 2-methylbenzoate, using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting this compound.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to methyl 2-methylbenzoate.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of your crude product will show a new aromatic proton signal in the region where the carbon-bromine bond was, along with the disappearance of the characteristic pattern of the bromo-substituted ring.[1]

Q3: What are the primary culprits behind the dehalogenation of my this compound?

A3: The dehalogenation of aryl bromides like this compound in palladium-catalyzed cross-coupling reactions is often multifactorial. The key contributors are typically related to the generation of palladium-hydride (Pd-H) species in the catalytic cycle.[2] These can arise from several sources:

  • The Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can generate hydride species.[2]

  • The Solvent: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source (e.g., DMF) can contribute to dehalogenation.[3][4]

  • Impurities: Trace amounts of water or borane species (B-H) in your boronic acid reagent can lead to the formation of Pd-H.[2]

  • Sub-optimal Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[3]

Q4: Is there something specific about the structure of this compound that makes it prone to dehalogenation?

A4: While aryl bromides are generally susceptible to dehalogenation, the electronic properties of your specific substrate can play a role. The presence of both an electron-withdrawing ester group and an electron-donating methyl group on the aromatic ring of this compound creates a nuanced electronic environment. While not as electron-deficient as some other aryl halides, the C-Br bond is still activated towards oxidative addition to the palladium catalyst, a necessary step for both the desired coupling and the undesired dehalogenation.

Comprehensive Troubleshooting Guide

When facing significant dehalogenation of this compound, a systematic approach to troubleshooting is crucial. The following guide will walk you through the key experimental parameters to consider and optimize.

Troubleshooting Workflow

The following flowchart provides a logical progression for diagnosing and resolving dehalogenation issues.

troubleshooting_workflow start Dehalogenation Observed catalyst_ligand Step 1: Evaluate Catalyst and Ligand start->catalyst_ligand base_solvent Step 2: Optimize Base and Solvent catalyst_ligand->base_solvent If dehalogenation persists solution Minimized Dehalogenation catalyst_ligand->solution Problem Resolved temp_time Step 3: Adjust Temperature and Time base_solvent->temp_time If dehalogenation persists base_solvent->solution Problem Resolved reagent_purity Step 4: Verify Reagent Purity temp_time->reagent_purity If dehalogenation persists temp_time->solution Problem Resolved reagent_purity->solution Problem Resolved

Caption: A step-by-step workflow for troubleshooting the dehalogenation of this compound.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of palladium catalyst and, more importantly, the ancillary ligand is paramount in steering the reaction towards the desired cross-coupling product and away from dehalogenation. The ligand's role is to stabilize the palladium center and accelerate the rate-limiting reductive elimination step of the desired product, thereby outcompeting the dehalogenation pathway.[3][5]

Recommendations:

  • Switch to Bulky, Electron-Rich Ligands: For Suzuki-Miyaura coupling, consider moving away from less robust ligands like triphenylphosphine. Instead, employ bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos.[5][6] For Buchwald-Hartwig amination, ligands like Xantphos or DavePhos are often effective.[3]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can be excellent alternatives, offering strong σ-donation to the palladium center and promoting efficient catalysis.[5]

Ligand TypeExample(s)Impact on Dehalogenation
Simple PhosphinesPPh₃Can be prone to dehalogenation, especially at higher temperatures.
Biaryl PhosphinesSPhos, XPhos, RuPhosGenerally reduce dehalogenation by promoting rapid reductive elimination.[2]
Bidentate PhosphinesXantphos, dppfOften effective in suppressing dehalogenation in various coupling reactions.[3]
NHC LigandsIPr, SIMesCan offer high stability and activity, minimizing side reactions.[5]
The Critical Role of the Base and Solvent System

The base and solvent combination creates the environment for the catalytic cycle and can be a primary source of the problematic palladium-hydride species.

Recommendations:

  • Base Selection: If you are using a strong alkoxide base like NaOtBu or KOtBu, consider switching to a weaker inorganic base.[2][6]

    • For Suzuki-Miyaura: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often excellent choices.[6]

    • For Buchwald-Hartwig: While strong bases are often necessary, careful screening is key. In some cases, K₃PO₄ can be effective.[5]

  • Solvent Choice: Opt for aprotic solvents that are less likely to act as hydride donors.

    • Recommended: Dioxane, THF, and toluene are generally good choices.[4][6]

    • Use with Caution: While common, DMF can be a source of hydrides, especially if not anhydrous.[3] Protic solvents like alcohols should generally be avoided unless they are a necessary component of a specific protocol.

BaseSolventPotential for Dehalogenation
NaOtBu, KOtBuDioxane, THFHigher, due to the strength of the base.[2]
K₂CO₃, Cs₂CO₃Toluene, DioxaneLower, as these are weaker, non-nucleophilic bases.[3][6]
K₃PO₄Dioxane, TolueneGenerally low; a good alternative for many coupling reactions.[6]
Fine-Tuning Reaction Temperature and Duration

Elevated temperatures and extended reaction times can provide more opportunities for side reactions, including dehalogenation, to occur.

Recommendations:

  • Lower the Reaction Temperature: Attempt the reaction at a lower temperature. Often, the desired coupling reaction can proceed efficiently at a milder temperature than initially thought.[3]

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to conditions that favor dehalogenation.

  • Consider Microwave Irradiation: Microwave heating can sometimes promote the desired reaction at a lower bulk temperature and for a shorter duration, potentially reducing the extent of dehalogenation.[3][4]

The Importance of Reagent Purity and Inert Atmosphere

The purity of your reagents and the exclusion of oxygen and moisture are critical for clean and efficient cross-coupling reactions.

Recommendations:

  • High-Purity Reagents: Ensure your this compound and your coupling partner (e.g., boronic acid) are of high purity. Impurities in boronic acids can sometimes contribute to dehalogenation.[2]

  • Anhydrous and Degassed Solvents: Use anhydrous, degassed solvents to minimize the presence of water and oxygen. Water can be a proton source leading to dehalogenation.[6]

  • Maintain an Inert Atmosphere: Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can lead to catalyst decomposition and the formation of byproducts.

Mechanistic Insight into Dehalogenation

Understanding the mechanistic pathway of dehalogenation can provide a clearer picture of why the troubleshooting steps outlined above are effective. The following diagram illustrates a plausible mechanism for palladium-catalyzed dehalogenation.

dehalogenation_mechanism pd0 Pd(0)L₂ ar_pd_br Ar-Pd(II)(Br)L₂ pd0->ar_pd_br Oxidative Addition (Ar-Br) pd_h H-Pd(II)(Br)L₂ ar_pd_br->pd_h Hydride Source (Base, Solvent, etc.) ar_h Ar-H pd_h->ar_h Reductive Elimination ar_h->pd0 Regeneration

Caption: A simplified mechanistic pathway for the palladium-catalyzed dehalogenation of an aryl bromide (Ar-Br).

In this proposed mechanism, the active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound. The resulting Pd(II) intermediate can then react with a hydride source present in the reaction mixture. Subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and produces the undesired dehalogenated product. The strategies outlined in this guide are designed to disfavor the formation of the key palladium-hydride intermediate or to accelerate the desired cross-coupling pathway, making it kinetically favored over dehalogenation.

Experimental Protocol: A Starting Point for Optimization

The following is a general, optimized protocol for a Suzuki-Miyaura coupling of this compound, designed to minimize dehalogenation. This should be considered a starting point, and further optimization may be necessary for your specific coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2.2-4.4 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add the this compound and the arylboronic acid to the vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

By implementing these informed strategies and adopting a systematic approach to troubleshooting, you can significantly mitigate the dehalogenation of this compound, leading to more efficient and successful synthetic outcomes.

References

Technical Support Center: Improving Reaction Times for Methyl 4-bromo-2-methylbenzoate Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing substitution reactions involving Methyl 4-bromo-2-methylbenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this sterically hindered substrate. The presence of the ortho-methyl group relative to the bromine atom significantly impacts reactivity, often leading to slow or incomplete conversions. This guide provides in-depth, cause-and-effect troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are substitution reactions on this compound so slow?

The primary reason for sluggish reaction rates is steric hindrance . The methyl group at the C2 position (ortho to the bromine) physically obstructs the approach of reagents to the reaction center.[1][2] In the context of palladium-catalyzed cross-coupling reactions, this steric bulk impedes key steps in the catalytic cycle:

  • Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-bromine bond is sterically hindered. Bulky ligands on the palladium complex and the substrate's own bulk can raise the energy barrier for this crucial step.[3]

  • Transmetalation (for Suzuki, etc.): The transfer of the coupling partner's organic group from its metal (e.g., boron in Suzuki reactions) to the palladium center can be slowed by the congested environment around the palladium atom.

  • Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the product is released, can also be inhibited by steric crowding, which makes it difficult for the coupled groups to come into the correct orientation for elimination.[3]

The methyl group is also weakly electron-donating, which slightly deactivates the aryl bromide for oxidative addition compared to substrates with electron-withdrawing groups.[4]

Q2: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative to cross-coupling for this substrate?

Generally, no. Nucleophilic Aromatic Substitution (SNAr) requires a highly electron-deficient aromatic ring to be attacked by a nucleophile.[5][6][7] This is typically achieved by having strong electron-withdrawing groups (like -NO2 or -CN) positioned ortho or para to the leaving group. This compound lacks such strong activating groups; the methyl group is electron-donating, and the methyl ester is only moderately electron-withdrawing. Therefore, the ring is not sufficiently electrophilic to undergo SNAr under typical conditions.

Q3: My reaction has stalled. Should I increase the temperature or add more catalyst?

Both are valid strategies, but they address different potential problems.

  • Increasing Temperature: This is often the first and most effective step. Higher temperatures provide the necessary activation energy to overcome the steric barriers associated with oxidative addition and other steps. However, be mindful of potential side reactions or decomposition of sensitive substrates, catalysts, or products at elevated temperatures.

  • Adding More Catalyst: If the issue is catalyst decomposition (often indicated by a color change, e.g., formation of palladium black), adding a fresh portion of the pre-formed active catalyst can restart the reaction. However, if the reaction is simply slow due to high activation energy, adding more catalyst may not significantly improve the rate and will increase costs and complicate purification.

A logical approach is to first increase the temperature moderately (e.g., from 80 °C to 100-110 °C). If that fails, and you suspect catalyst death, then adding more catalyst is a reasonable next step.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides specific advice for common cross-coupling reactions used with this compound. The central challenge is overcoming the steric hindrance imposed by the ortho-methyl group.

Troubleshooting Decision Workflow

This diagram outlines a general workflow for addressing slow or failed reactions with this compound.

G start Reaction Slow or No Conversion? check_reagents Verify Reagent Quality & Purity (Aryl Bromide, Coupling Partner, Solvent, Base) start->check_reagents Start Here check_conditions Optimize Reaction Conditions start->check_conditions sub_temp Increase Temperature (e.g., 80°C -> 110°C) check_conditions->sub_temp First Step sub_catalyst Change Catalyst System (Ligand & Pd Source) ligand_choice Select Bulky, Electron-Rich Ligand (e.g., Buchwald Ligands: XPhos, SPhos, RuPhos) sub_catalyst->ligand_choice sub_base Change Base (e.g., K₂CO₃ -> Cs₂CO₃, K₃PO₄) sub_temp->sub_base If Temp Fails sub_solvent Change Solvent (e.g., Toluene -> Dioxane, 2-MeTHF) sub_base->sub_solvent If Base Fails sub_solvent->sub_catalyst If Conditions Fail success Reaction Successful ligand_choice->success

Caption: Troubleshooting workflow for hindered substitutions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Problem: Low yield or slow conversion when coupling with boronic acids/esters.

Root Cause: The steric clash between the ortho-methyl group, the palladium ligand, and the boronic acid derivative slows both the oxidative addition and transmetalation steps.

Solutions:

ParameterStandard ApproachOptimized Strategy for Hindered Substrates Rationale
Ligand PPh₃, dppfBulky, electron-rich monophosphine Buchwald ligands (e.g., XPhos, SPhos, RuPhos) [8][9] or specialized ligands like AntPhos.[10]Bulky ligands promote the formation of a monoligated, highly active L-Pd(0) species, which facilitates oxidative addition. Electron-richness increases the rate of this step.[3] Buchwald and similar ligands are designed specifically to accelerate reactions of hindered substrates.[8][11]
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(OAc)₂ , or pre-catalysts (e.g., XPhos Pd G3).These sources readily generate the active Pd(0) species in situ, especially when paired with phosphine ligands. Pre-catalysts offer better stability and reliability.
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, CsF Stronger, more oxophilic bases can accelerate the transmetalation step, which is often rate-limiting for hindered substrates. They facilitate the formation of the reactive boronate species.
Solvent Toluene, DME1,4-Dioxane, 2-MeTHF, or Toluene/H₂O mixtures. These solvents often provide better solubility for the catalyst complex and inorganic base, improving overall reaction kinetics. Water can sometimes accelerate the reaction.[12]
Temperature 80-90 °C100-120 °C Provides the necessary energy to overcome the high activation barriers associated with sterically demanding substrates.
Sonogashira Coupling (C-C Bond Formation with Alkynes)

Problem: Incomplete reaction, low yield, or formation of Glaser-Hay homocoupling byproduct.

Root Cause: Steric hindrance around the aryl bromide slows the oxidative addition step. Traditional copper co-catalysts can promote undesirable alkyne homocoupling.

Solutions:

  • Adopt Copper-Free Conditions: This is the most critical modification to avoid the Glaser side product. Copper-free protocols rely on a carefully chosen ligand and base to facilitate the deprotonation of the alkyne and its subsequent transfer to the palladium center.[13][14]

  • Ligand Selection: Highly electron-donating and sterically demanding phosphine ligands are essential. P(t-Bu)₃ is a classic choice for copper-free Sonogashira reactions.[14] The steric bulk promotes the formation of a highly active monoligated palladium complex.[3]

  • Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. For very hindered substrates, a bulkier amine base may increase the reaction rate.[14]

  • Solvent: Acetonitrile or THF are common solvents that perform well in these reactions.[14][15]

Buchwald-Hartwig Amination (C-N Bond Formation)

Problem: Failure to couple primary or secondary amines, or requiring very high temperatures.

Root Cause: The ortho-methyl group severely hinders the reductive elimination step, which forms the C-N bond.

Solutions:

  • Ligand is Key: Success is almost entirely dependent on the ligand. Use modern, specialized ligands developed for C-N coupling.

    • For primary and secondary alkyl/arylamines: Use bulky, electron-rich biaryl monophosphine ligands like XPhos, RuPhos, or BrettPhos . These ligands have proven highly effective for coupling amines with ortho-substituted aryl halides.[16]

    • For amides or less nucleophilic amines: Josiphos-type or Xantphos ligands may be effective.[17]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices.[18] K₃PO₄ can be used but may result in slower reactions.

  • Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or t-BuOH are standard.[18]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a robust starting point for coupling a generic arylboronic acid with the hindered substrate.

Diagram of Experimental Workflow

G A 1. Setup & Inerting - Add Pd₂(dba)₃, XPhos, K₃PO₄ to oven-dried flask. - Evacuate & backfill with Argon (3x). B 2. Reagent Addition - Add this compound & Arylboronic Acid. - Add anhydrous 1,4-Dioxane via syringe. A->B C 3. Reaction - Heat to 100-110 °C with vigorous stirring. - Monitor by TLC or LC-MS (e.g., 4-24h). B->C D 4. Workup - Cool to RT. - Dilute with Ethyl Acetate. - Filter through Celite. C->D E 5. Purification - Wash filtrate with water and brine. - Dry organic layer (Na₂SO₄). - Concentrate and purify by column chromatography. D->E

Caption: Step-by-step workflow for a hindered Suzuki coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2.2–4.4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the Pd₂(dba)₃, XPhos ligand, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of argon, add the this compound and the arylboronic acid as solids.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100–110 °C and stir vigorously for 4–24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing them by TLC or LC-MS. Check for the disappearance of the starting aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[19]

References

Technical Support Center: Solvent Selection for Methyl 4-bromo-2-methylbenzoate Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing palladium-catalyzed cross-coupling reactions with Methyl 4-bromo-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in solvent selection, troubleshoot common issues, and enhance reaction efficiency and reproducibility.

The Crucial Role of the Solvent

The solvent in a palladium-catalyzed cross-coupling reaction is far from a passive medium. It is an active participant that influences nearly every aspect of the catalytic cycle.[1][2][3] A solvent's properties can dictate catalyst stability, reagent solubility, reaction rate, and even product selectivity.[1][2][4] For a substrate like this compound, which contains both an electron-withdrawing ester and a moderately activating methyl group on an aryl bromide, the right solvent choice is paramount for success.

Frequently Asked Questions (FAQs)

Q1: I'm setting up a Suzuki-Miyaura coupling with this compound. What's a good starting solvent system?

A1: For Suzuki-Miyaura reactions, a mixture of a polar aprotic solvent and water is a robust starting point.[5][6][7] A common and effective choice is a 4:1 to 10:1 mixture of 1,4-dioxane/water or THF/water.[5][8] The organic solvent solubilizes the aryl bromide and the organoboron reagent, while water is often essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the transmetalation step.[8][9]

  • Expertise & Experience: While anhydrous conditions are critical for many organometallic reactions, the presence of water is often beneficial in Suzuki couplings.[1][8][9] It can accelerate the reaction by promoting the formation of the active boronate species. However, excessive water can lead to undesired protodeboronation of the boronic acid/ester.[5] Therefore, careful control of the solvent ratio is key.[9]

Q2: My Heck reaction with this compound is sluggish. Could the solvent be the issue?

A2: Absolutely. Heck reactions are highly sensitive to the solvent.[10] For aryl bromides, polar aprotic solvents like DMF, DMAc, or NMP are classic choices because they can stabilize the polar intermediates in the catalytic cycle and often lead to faster reaction rates.[2][10] If your reaction is slow, consider switching to a more polar solvent or increasing the reaction temperature, ensuring it's well below the solvent's boiling point to maintain a closed system.

  • Trustworthiness: It's important to use high-purity, anhydrous solvents, as water content can sometimes negatively impact Heck reactions, unlike Suzuki couplings.[11] Degassing the solvent to remove oxygen is also a critical step to prevent oxidation and deactivation of the Pd(0) catalyst.[5][11]

Q3: Can I use toluene for a Sonogashira coupling of this compound?

A3: Yes, toluene is a viable and commonly used solvent for Sonogashira couplings, particularly when higher temperatures are required.[12] However, the classic conditions often employ an amine as both the base and solvent, such as triethylamine or diisopropylamine.[2][12][13] A co-solvent system of toluene and an amine can be an excellent choice, offering good solubility for the aryl bromide and the copper acetylide intermediate.[4]

  • Authoritative Grounding: The Sonogashira reaction requires careful consideration of solubility for multiple components: the aryl halide, the terminal alkyne, the palladium complex, the copper co-catalyst, and the amine base.[4] Toluene provides a non-polar environment, while the amine base is crucial for the deprotonation of the alkyne.

Q4: I'm attempting a Buchwald-Hartwig amination. Why should I avoid chlorinated solvents and acetonitrile?

A4: Chlorinated solvents (e.g., chloroform, dichloromethane) and coordinating solvents like acetonitrile and pyridine can inhibit Buchwald-Hartwig amination reactions.[14] These solvents can bind to the palladium center, effectively acting as catalyst poisons by blocking the coordination sites needed for the catalytic cycle to proceed.[14]

  • Expertise & Experience: Ethereal solvents like dioxane and THF, or aromatic solvents such as toluene and xylene, are generally preferred for Buchwald-Hartwig aminations.[3][14][15] These solvents are less coordinating and provide a good balance of solubility for both the organic reactants and the inorganic base.[14]

Troubleshooting Guide: Solvent-Related Issues
Problem Potential Solvent-Related Cause Troubleshooting Steps & Solutions
Low or No Yield Poor solubility of reagents: The base or organometallic reagent may not be sufficiently soluble.- Switch to a more polar solvent system (e.g., from toluene to dioxane or DMF).- For Suzuki reactions, adjust the water ratio to improve base solubility.[9]- Consider a solvent mixture to balance the solubility of all components.[14][15]
Catalyst deactivation: Oxygen in the solvent can oxidize the active Pd(0) catalyst.- Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[5][11]
Incompatible solvent: The solvent may be inhibiting the catalyst.- For Buchwald-Hartwig, avoid chlorinated solvents, acetonitrile, and pyridine.[14]- Review literature for solvent compatibility with your specific coupling reaction and catalyst system.
Side Product Formation Protodeboronation (Suzuki): The boronic acid is being replaced by a hydrogen atom.- Minimize water content if this side reaction is significant.- Use a milder base that is still effective for transmetalation.[5]- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[5]
Homocoupling: Two molecules of the starting material couple together.- Ensure rigorous exclusion of oxygen.[16]- Optimize the catalyst and ligand loading.
Dehalogenation: The bromo-substituent is replaced by a hydrogen atom.- This can be promoted by certain solvents (e.g., alcohols) or bases (e.g., amines) that can act as hydride sources.[6]- Consider changing the solvent or base if this is a major side product.
Inconsistent Results Variable solvent quality: Water content or impurities in the solvent can vary between batches.- Use high-purity, anhydrous solvents from a reliable source.- Consider purifying and drying solvents in-house for maximum consistency.[11]
Solvent Properties and Their Impact

A deeper understanding of solvent properties can aid in rational solvent selection.

SolventDielectric Constant (ε) at 20°CBoiling Point (°C)PolarityCommon Coupling Applications
Toluene2.38111Non-polarSuzuki, Sonogashira, Buchwald-Hartwig
Tetrahydrofuran (THF)7.5866Polar AproticSuzuki, Sonogashira, Buchwald-Hartwig
1,4-Dioxane2.21101Non-polarSuzuki, Buchwald-Hartwig
N,N-Dimethylformamide (DMF)36.71153Polar AproticHeck, Sonogashira, Suzuki
Acetonitrile (MeCN)37.582Polar AproticCan be inhibitory in some cases[14]
Water80.1100Polar ProticCo-solvent in Suzuki reactions[7][9]

Note: Dielectric constant is a measure of a solvent's ability to separate ions and is often used as an indicator of polarity. However, solvent effects are complex and not solely dependent on this single parameter.[1][17][18][19]

Visualizing the Process: Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Select Coupling Reaction suzuki Suzuki-Miyaura start->suzuki heck Heck start->heck sonogashira Sonogashira start->sonogashira buchwald Buchwald-Hartwig start->buchwald solvent_suzuki Initial Choice: Dioxane/Water or THF/Water suzuki->solvent_suzuki solvent_heck Initial Choice: DMF or DMAc heck->solvent_heck solvent_sonogashira Initial Choice: Toluene/Amine or Amine sonogashira->solvent_sonogashira solvent_buchwald Initial Choice: Toluene or Dioxane buchwald->solvent_buchwald troubleshoot Reaction Issue? solvent_suzuki->troubleshoot solvent_heck->troubleshoot solvent_sonogashira->troubleshoot solvent_buchwald->troubleshoot low_yield Low Yield troubleshoot->low_yield Yes side_products Side Products troubleshoot->side_products Yes success Successful Reaction troubleshoot->success No optimize_solubility Optimize Solubility: - Change solvent polarity - Adjust co-solvent ratio low_yield->optimize_solubility optimize_conditions Optimize Conditions: - Degas solvent thoroughly - Use anhydrous solvent low_yield->optimize_conditions side_products->optimize_conditions optimize_solubility->success optimize_conditions->success

Caption: A decision tree for initial solvent selection and troubleshooting.

The Catalytic Cycle: Where the Solvent Intervenes

Caption: Key stages in the catalytic cycle where solvent plays a role.

Experimental Protocol: General Procedure for Solvent Screening

This protocol provides a framework for systematically evaluating different solvents for your coupling reaction.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: To each vial, add a different degassed solvent (or solvent mixture) to achieve the desired concentration (typically 0.1-0.5 M).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., 1-5 mol%) and ligand (if required) to each vial.

  • Reaction: Place the vials in a pre-heated reaction block and stir at the desired temperature.

  • Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing by TLC, GC-MS, or LC-MS.

  • Analysis: Compare the conversion, yield, and side product profile for each solvent to identify the optimal conditions.

References

Validation & Comparative

A Comparative Guide to the Cross-Coupling Reactivity of Methyl 4-bromo-2-methylbenzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for forging carbon-carbon and carbon-nitrogen bonds, respectively. The judicious selection of building blocks is critical to the success of these transformations. This guide provides an in-depth technical comparison of methyl 4-bromo-2-methylbenzoate and its positional bromo-isomers, offering insights into their relative reactivity in these key cross-coupling reactions. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Critical Role of Substrate Structure in Cross-Coupling Reactions

The reactivity of an aryl halide in palladium-catalyzed cross-coupling is intricately governed by a combination of electronic and steric factors. The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step and is highly sensitive to the substitution pattern on the aromatic ring.[1]

Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition by lowering the electron density of the aromatic ring, making the carbon-halogen bond more susceptible to cleavage. Conversely, electron-donating groups can decelerate this step.[2]

Steric Effects: Steric hindrance, particularly from substituents in the ortho position to the halogen, can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the reaction rate. Overcoming this steric challenge often necessitates the use of specialized, bulky phosphine ligands that promote the formation of a monoligated, highly reactive Pd(0) species.[3]

Comparative Analysis of Bromo-Isomer Reactivity

  • This compound: Features an ortho-methyl group and a para-bromo substituent.

  • Methyl 2-bromo-4-methylbenzoate: Possesses a sterically demanding ortho-bromo group.

  • Methyl 5-bromo-2-methylbenzoate: Has a meta-bromo substituent relative to the ester and ortho to the methyl group.

  • Methyl 3-bromobenzoate: Lacks a methyl substituent, serving as a less sterically hindered benchmark.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron species and an organic halide.[4]

Expected Reactivity Trend (Suzuki-Miyaura):

Methyl 3-bromobenzoate > Methyl 5-bromo-2-methylbenzoate ≈ this compound > Methyl 2-bromo-4-methylbenzoate

This trend is predicated on the following analysis:

  • Methyl 3-bromobenzoate: With no ortho substituents, this isomer is the least sterically hindered and is expected to be the most reactive. The electron-withdrawing ester group in the meta position provides moderate electronic activation.

  • Methyl 5-bromo-2-methylbenzoate & this compound: Both isomers possess an ortho-methyl group, which introduces a degree of steric hindrance. However, this is generally less impactful than an ortho-bromo substituent. The electronic influence of the ester group (meta in the former, para in the latter) will also play a role.

  • Methyl 2-bromo-4-methylbenzoate: The presence of the bromine atom in the ortho position to the ester group presents the most significant steric barrier to the incoming palladium catalyst, making it the least reactive of the isomers.

Supporting Data and Observations:

While direct comparative data is scarce, studies on related systems support this reactivity pattern. For instance, the Suzuki-Miyaura coupling of 4-bromo-2-methylbenzoic acid is a known and utilized transformation, indicating that the steric hindrance of the ortho-methyl group can be overcome.[5] Conversely, the coupling of ortho-substituted aryl halides often requires more forcing conditions or specialized, bulky ligands to achieve high yields.[3]

Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields

Aryl BromideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromobenzoic AcidPhenylboronic acidAd-L-PdCl2⊂dmβ-CDNa2CO3Water/Organic MixRT4>98[6]
Methyl 3-bromobenzoate(4-methoxyphenyl)boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001295[3]
Methyl 5-bromobenzofuran-2-carboxylate(4-chlorophenyl)boronic acidPd(II)-complexCs₂CO₃TolueneMW0.4296[7]
2-BromoanisolePhenylboronic acidPd/SS-CNSK₂CO₃EtOH/H₂O50-~90[8]

Note: This table presents data from different studies with varying substrates and conditions and is intended to be illustrative rather than a direct comparison.

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L_n B->C D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)-Ar'L_n D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[5] Similar to the Suzuki-Miyaura reaction, this process is sensitive to steric and electronic effects.

Expected Reactivity Trend (Buchwald-Hartwig):

Methyl 3-bromobenzoate > Methyl 5-bromo-2-methylbenzoate ≈ this compound > Methyl 2-bromo-4-methylbenzoate

The rationale for this trend mirrors that of the Suzuki-Miyaura coupling, with the ortho-substituted isomers being more challenging substrates. The steric bulk of the amine coupling partner also plays a crucial role; more hindered amines will exacerbate the steric challenges posed by the aryl halide.

Supporting Data and Observations:

The literature on Buchwald-Hartwig aminations frequently highlights the need for specialized, bulky, and electron-rich phosphine ligands, such as XPhos, to effectively couple sterically hindered aryl halides.[9] This underscores the anticipated lower reactivity of the ortho-substituted isomers.

Table 2: Representative Buchwald-Hartwig Amination Conditions and Yields

Aryl BromideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneAnilinePd₂(dba)₃ / XPhosKOtBuToluene90287[9]
4-Bromo-N,N-dimethylanilineMorpholinePd-PEPPSI-iPENTtBuOKToluene85-91[10][11]
Aryl BromideSecondary AminePd₂(dba)₃ / XPhosNaOtBuToluene100-up to 95[11]
2-Bromo-6-methyl pyridinetrans-1,2-diaminocyclohexane[Pd(OAc)₂]₃ / (±)-BINAPNaO t BuToluene80460[12]

Note: This table presents data from different studies with varying substrates and conditions and is intended to be illustrative rather than a direct comparison.

Buchwald_Hartwig_Mechanism cluster_1 Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L_n B->C D Amine Coordination & Deprotonation C->D HNR'R'' Base E Ar-Pd(II)-NR'R''L_n D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR'R'' F->G

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura and Buchwald-Hartwig reactions of methyl bromo-2-methylbenzoate isomers. Optimization of the ligand, base, solvent, and temperature may be necessary for each specific substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling of a Methyl Bromo-2-methylbenzoate Isomer

This protocol is adapted from procedures for the coupling of sterically hindered aryl bromides.[13]

Materials:

  • Methyl bromo-2-methylbenzoate isomer (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Degassed water

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a flame-dried Schlenk flask, add the methyl bromo-2-methylbenzoate isomer, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Methyl Bromo-2-methylbenzoate Isomer

This protocol is based on established methods for the amination of challenging aryl bromides.[9]

Materials:

  • Methyl bromo-2-methylbenzoate isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or another suitable base (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the methyl bromo-2-methylbenzoate isomer and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The reactivity of methyl bromo-2-methylbenzoate isomers in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is a nuanced interplay of steric and electronic effects. While isomers lacking ortho substituents, such as methyl 3-bromobenzoate, are expected to exhibit the highest reactivity, the presence of an ortho-methyl group in this compound and methyl 5-bromo-2-methylbenzoate introduces a manageable level of steric hindrance that can be overcome with appropriate catalytic systems. The most challenging substrate is predicted to be methyl 2-bromo-4-methylbenzoate due to the significant steric encumbrance of the ortho-bromo substituent. By understanding these structure-activity relationships and employing optimized reaction protocols with robust ligands, researchers can effectively utilize these valuable building blocks in the synthesis of diverse and complex molecules for a wide range of applications in the pharmaceutical and materials science industries.

References

A Researcher's Guide to Biaryl Synthesis: Evaluating Alternatives to Methyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the construction of the biaryl motif is a foundational element of modern synthetic chemistry. The sterically hindered framework often derived from substrates like Methyl 4-bromo-2-methylbenzoate is a common feature in pharmaceuticals and functional materials. While this aryl bromide is a reliable starting material, the landscape of cross-coupling chemistry offers a diverse toolkit of alternative reagents and methodologies. This guide provides an in-depth technical comparison of these alternatives, moving beyond a simple listing of options to delve into the mechanistic rationale and practical considerations that inform experimental design. We will explore established palladium-catalyzed cross-coupling reactions, traditional methods, and emerging techniques, offering experimental data and detailed protocols to empower you to make the most informed choices for your synthetic campaigns.

The Landscape of Biaryl Construction: A Comparative Overview

The choice of a synthetic route for biaryl formation is a multi-faceted decision, balancing factors such as substrate scope, functional group tolerance, reaction conditions, and the toxicity of reagents. While this compound is a common electrophilic partner, a host of other reagents can be employed. The following table provides a high-level comparison of the most prevalent methods.

MethodNucleophilic PartnerElectrophilic PartnerKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Organoboron ReagentsAryl Halides/TriflatesHigh functional group tolerance, mild conditions, commercially available reagents.Potential for boronic acid decomposition; removal of boron-containing byproducts.
Stille Coupling OrganostannanesAryl Halides/TriflatesInsensitive to moisture and air, broad substrate scope.Toxicity of tin reagents and byproducts; purification can be challenging.
Negishi Coupling Organozinc ReagentsAryl Halides/TriflatesHigh reactivity, excellent functional group tolerance.Moisture and air sensitivity of organozinc reagents.
Ullmann Condensation - (Homocoupling)Aryl HalidesUtilizes a less expensive copper catalyst.Harsh reaction conditions (high temperatures), often requires electron-deficient aryl halides.
Direct C-H Arylation Arene (C-H bond)Aryl Halides/TriflatesAtom economical, avoids pre-functionalization of one coupling partner.Often requires directing groups, can suffer from regioselectivity issues.
Decarboxylative Coupling Carboxylic AcidsAryl Halides/TriflatesUtilizes readily available and stable carboxylic acids.May require specific catalysts and additives.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Biaryl Synthesis

Palladium-catalyzed cross-coupling reactions are undeniably the cornerstone of modern biaryl synthesis due to their versatility and functional group tolerance.[1] Let's delve into the specifics of the most prominent methods.

The Suzuki-Miyaura Coupling: A Robust and Versatile Choice

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide or triflate, is often the first choice for C-C bond formation.[2] Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[3] For a substrate like this compound, the Suzuki coupling is a highly effective method.[4]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical, especially for sterically hindered substrates, as it influences the rate of each step and can prevent unwanted side reactions.[5]

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of Methyl 2-(3-acetylphenyl)benzoate, a biaryl derivative, showcasing the utility of the Suzuki-Miyaura reaction.[2]

Materials:

  • Methyl 2-bromobenzoate

  • 3-Acetylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a dried Schlenk flask, add Methyl 2-bromobenzoate (1.0 mmol), 3-acetylphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (4 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.

The Stille Coupling: Tolerant but Toxic

The Stille coupling utilizes organostannane reagents, which are known for their stability to air and moisture, making them easy to handle.[6] This method exhibits excellent functional group tolerance.[7] However, the primary drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[8][9]

Mechanistic Rationale:

The catalytic cycle of the Stille coupling is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[8] The transmetalation step is often the rate-determining step.

Stille_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-SnR3) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar' Product

Caption: Catalytic cycle of the Stille coupling.

Exemplary Experimental Protocol: Stille Coupling

This protocol provides a general procedure for a Stille coupling reaction.[8]

Materials:

  • Aryl halide (e.g., this compound)

  • Organostannane reagent

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM)

  • Copper(I) iodide (CuI)

  • Lithium chloride (LiCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq).

  • Add anhydrous DMF to make a 0.1 M solution.

  • Purge the flask with an inert gas for 10 minutes.

  • Add the organostannane reagent (1.15 eq).

  • Heat the solution to 40 °C and monitor the reaction progress.

  • After completion, cool the reaction and transfer it to a separatory funnel containing an ammonia-water mixture.

  • Extract the product with an organic solvent (e.g., hexane).

  • Wash the combined organic layers with an ammonia-water mixture and brine, then dry over sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by flash chromatography.

The Negishi Coupling: Highly Reactive but Sensitive

The Negishi coupling employs highly reactive organozinc reagents, which often leads to faster reaction times and excellent yields.[10] This method is also known for its broad functional group tolerance.[11] The main challenge is the air and moisture sensitivity of organozinc reagents, requiring strict anhydrous and inert reaction conditions.[12]

Mechanistic Rationale:

The Negishi coupling follows the same fundamental catalytic cycle as the Suzuki and Stille reactions. The high nucleophilicity of the organozinc reagent facilitates a rapid transmetalation step.[12]

Negishi_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-ZnX) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar' Product

Caption: Catalytic cycle of the Negishi coupling.

Exemplary Experimental Protocol: One-Pot Negishi Coupling

This protocol describes a user-friendly, one-pot procedure where the organozinc reagent is generated in situ.[13]

Materials:

  • Aryl iodide (for in situ generation of the organozinc reagent)

  • Zinc dust

  • Lithium chloride (LiCl)

  • Aryl bromide or chloride (e.g., this compound)

  • PEPPSI-IPr catalyst

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add zinc dust and LiCl.

  • Add a solution of the aryl iodide in anhydrous THF.

  • Stir the mixture at the appropriate temperature to facilitate the formation of the organozinc reagent.

  • Once the formation is complete (monitored by GC), add the aryl bromide or chloride and the PEPPSI-IPr catalyst.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by chromatography.

Beyond Palladium: Alternative Strategies for Biaryl Synthesis

While palladium-catalyzed reactions are dominant, other methods offer unique advantages in specific contexts.

The Ullmann Condensation: A Classic Copper-Mediated Reaction

The Ullmann reaction is a copper-mediated homocoupling of two aryl halide molecules to form a symmetrical biaryl.[14] While traditionally requiring harsh conditions, modern modifications have made it more versatile.[15][16] It is a valuable method, particularly when a less expensive metal catalyst is desired.[17]

Mechanistic Rationale:

The mechanism of the Ullmann reaction is still debated but is thought to involve the formation of an organocopper intermediate.[18] Oxidative addition of the aryl halide to a Cu(I) species, followed by a second oxidative addition or a disproportionation and reductive elimination, leads to the biaryl product.

Exemplary Experimental Protocol: Ullmann Homocoupling

This is a general procedure for a classical Ullmann homocoupling.

Materials:

  • Aryl halide (e.g., this compound)

  • Copper powder or copper bronze

  • High-boiling solvent (e.g., DMF, nitrobenzene)

Procedure:

  • In a flask equipped with a reflux condenser, combine the aryl halide and an excess of activated copper powder in a high-boiling solvent.

  • Heat the mixture to a high temperature (typically 150-210 °C) for an extended period (48-72 hours).[17]

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture and filter to remove the copper residues.

  • Extract the product from the filtrate and purify by crystallization or chromatography.

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation is an emerging and highly atom-economical strategy that avoids the need to pre-functionalize one of the aromatic coupling partners.[19] This method involves the direct coupling of an arene's C-H bond with an aryl halide. While promising, it often requires a directing group on the arene to control regioselectivity.[1]

Mechanistic Rationale:

The mechanism typically involves a palladium-catalyzed C-H activation step, often facilitated by a directing group, to form a palladacycle intermediate. This is followed by oxidative addition of the aryl halide and reductive elimination to furnish the biaryl product.

CH_Arylation cluster_0 C-H Activation cluster_1 Coupling Arene-DGPd(II)X2 Arene-DGPd(II)X2 Palladacycle Palladacycle Arene-DGPd(II)X2->Palladacycle PalladacycleAr-X PalladacycleAr-X Pd(IV) Intermediate Pd(IV) Intermediate PalladacycleAr-X->Pd(IV) Intermediate Oxidative Addition Biaryl Product Biaryl Product Pd(IV) Intermediate->Biaryl Product Reductive Elimination Pd(II)X2 Pd(II)X2 Pd(IV) Intermediate->Pd(II)X2

Caption: A simplified workflow for directed C-H arylation.

Exemplary Experimental Protocol: Hypothetical Directed C-H Arylation

This protocol is based on general procedures for palladium-catalyzed ortho-C-H arylation.[1]

Materials:

  • Arene with a directing group (e.g., a derivative of methyl 2-methylbenzoate)

  • Aryl Iodide

  • Palladium(II) acetate [Pd(OAc)₂]

  • Silver carbonate (Ag₂CO₃)

  • Anhydrous toluene

Procedure:

  • In a sealed reaction vessel, combine the arene, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

  • Add anhydrous toluene under an inert atmosphere.

  • Heat the reaction mixture at 120 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Decarboxylative Cross-Coupling: Leveraging Carboxylic Acids

Decarboxylative coupling has gained traction as a method that utilizes readily available and stable carboxylic acids as aryl sources.[20][21] This approach is particularly attractive from a green chemistry perspective as it avoids the use of organometallic reagents.[22]

Mechanistic Rationale:

The mechanism often involves a transition metal-mediated decarboxylation of the carboxylic acid to generate an aryl-metal intermediate, which then participates in a cross-coupling cycle with an aryl halide.[23]

Exemplary Experimental Protocol: Decarboxylative Biaryl Synthesis [23]

Materials:

  • Arene carboxylic acid

  • Aryl iodide

  • Palladium(II) chloride (PdCl₂)

  • Triphenylarsine (AsPh₃)

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction tube, add the arene carboxylic acid (1.2 mmol), aryl iodide (1.0 mmol), PdCl₂ (0.05 mmol), AsPh₃ (0.1 mmol), and Ag₂CO₃ (1.5 mmol).

  • Add anhydrous DMSO (2 mL).

  • Heat the mixture at 150 °C for 16 hours.

  • After cooling, dilute with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Conclusion: Selecting the Optimal Path Forward

The synthesis of biaryls, particularly those with steric hindrance, is a well-trodden path in organic chemistry, yet one with many forks. While this compound remains a valuable and reliable starting material for Suzuki, Stille, and Negishi couplings, the modern synthetic chemist has a much broader arsenal at their disposal. The choice of an alternative reagent or methodology should be a deliberate one, guided by the specific demands of the target molecule and the overarching goals of the research program.

For general applications requiring high functional group tolerance and mild conditions, the Suzuki-Miyaura coupling remains the gold standard. When reagent stability is paramount and toxicity concerns can be managed, the Stille coupling offers a robust alternative. For highly functionalized and sensitive substrates where reactivity is key, the Negishi coupling excels, provided that rigorous anhydrous techniques are employed.

Beyond these palladium-catalyzed mainstays, direct C-H arylation and decarboxylative couplings represent the frontier of biaryl synthesis, offering more atom-economical and sustainable approaches. While these methods may require more optimization, their potential to streamline synthetic sequences is immense. Finally, the classic Ullmann condensation , though often requiring harsher conditions, should not be overlooked, especially for symmetrical biaryls where cost-effectiveness is a primary driver.

Ultimately, a deep understanding of the mechanistic nuances and practical considerations of each of these methods will empower the researcher to navigate the complexities of biaryl synthesis and efficiently access the molecules that drive innovation in medicine and materials science.

References

A Senior Application Scientist's Guide to Palladium Catalysis for Methyl 4-bromo-2-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic building blocks is a cornerstone of molecular design. Methyl 4-bromo-2-methylbenzoate is a particularly valuable, yet challenging, scaffold. Its utility is derived from the versatile bromine handle, poised for cross-coupling, and the ester moiety, which can be further manipulated. However, the ortho-methyl group introduces significant steric hindrance, which can impede catalyst performance, demanding a carefully considered approach to catalyst selection.

This guide provides a comparative analysis of palladium catalyst systems for the four major classes of cross-coupling reactions involving this compound. The insights herein are grounded in experimental data to provide a clear, objective framework for methodology development.

The Challenge: Steric Hindrance and Electronic Effects

The primary obstacle in reactions with this compound is the steric bulk of the methyl group adjacent to the bromine atom. This ortho-substituent can hinder the oxidative addition step—the initial, often rate-limiting, interaction of the palladium(0) catalyst with the aryl bromide.[1] To overcome this, the catalyst system, particularly the supporting ligand, must be judiciously chosen to balance steric bulk (to promote reductive elimination) and electron-donating properties (to facilitate oxidative addition).

Comparative Performance of Palladium Catalysts

The choice of the palladium catalyst system is intrinsically linked to the specific transformation desired. Below, we compare the performance of various catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions using this compound as the substrate.

Reaction TypeCatalyst / PrecursorLigandBaseSolventTemp. (°C)Yield (%)Reference
Suzuki-Miyaura PdCl₂(PPh₃)₂PPh₃K₂CO₃Toluene/Methanol8091[2][3]
Buchwald-Hartwig Pd(OAc)₂XantPhosCs₂CO₃Toluene11089[4]
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃NTriethylamine80High (not specified)[5]
Heck Pd(OAc)₂P(o-tol)₃Cs₂CO₃N/A (sealed vessel)150High (not specified)[5]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. For sterically hindered substrates, the classic Pd(PPh₃)₄ or its precursor systems remain effective, though modern, bulkier phosphine ligands often provide higher turnover numbers. In a documented synthesis, the use of a traditional catalyst, Dichlorobis(triphenylphosphine)palladium(II), provided an excellent yield.

Causality Behind Catalyst Choice: The success of PdCl₂(PPh₃)₂ in this transformation highlights a balance.[2][3] While triphenylphosphine (PPh₃) is not as bulky as modern Buchwald-type ligands, it provides sufficient steric presence to facilitate the reductive elimination step. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species to initiate the catalytic cycle. The use of a moderately strong inorganic base like potassium carbonate is crucial for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center.

Suzuki_Miyaura_Cycle

Buchwald-Hartwig Amination: Constructing C-N Bonds

Forming C-N bonds with sterically hindered aryl halides is a common challenge in medicinal chemistry. The Buchwald-Hartwig amination is the premier method for this transformation. For this compound, a system employing a bulky, electron-rich phosphine ligand is essential.

Causality Behind Catalyst Choice: A reported coupling with pyrrolidine achieved a high yield using Palladium(II) acetate with the XantPhos ligand.[4] This choice is deliberate. The ortho-methyl group on the substrate significantly slows oxidative addition. Bulky, electron-rich ligands like XantPhos accelerate this step by stabilizing the electron-deficient palladium center in the transition state. Furthermore, the wide bite angle of bidentate ligands like XantPhos is known to promote the final reductive elimination step, which can also be challenging for hindered substrates.

Buchwald_Hartwig_Cycle

Sonogashira and Heck Couplings: C(sp²)-C(sp) and C(sp²)-C(sp²) Bond Formation

The Sonogashira and Heck reactions provide access to aryl alkynes and substituted alkenes, respectively. Both are fundamental transformations in organic synthesis. Patent literature reveals successful, high-yielding protocols for these reactions with this compound.

Causality Behind Catalyst Choices: For the Sonogashira coupling , a classic PdCl₂(PPh₃)₂/CuI system is effective.[5][6] The palladium catalyst activates the aryl bromide, while the copper(I) co-catalyst generates a copper acetylide intermediate, which facilitates the crucial transmetalation step.

For the Heck reaction , a phosphine ligand with slightly more bulk than PPh₃, such as tri-o-tolylphosphine (P(o-tol)₃), is often preferred for aryl bromides.[5] The increased steric demand of this ligand can promote the β-hydride elimination and subsequent reductive elimination steps. The high temperature (150 °C) is indicative of the challenge posed by the sterically hindered substrate.

Experimental Protocols

The following protocols are derived from literature reports and provide a validated starting point for laboratory execution.

Protocol 1: Suzuki-Miyaura Coupling[2][3]
  • Reaction: this compound + Phenylboronic acid

  • Catalyst System: PdCl₂(PPh₃)₂

Methodology:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add PdCl₂(PPh₃)₂ (2-3 mol%).

  • Add a degassed solvent mixture of toluene and methanol (e.g., 9:1 v/v).

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination[4]
  • Reaction: this compound + Pyrrolidine

  • Catalyst System: Pd(OAc)₂ / XantPhos

Methodology:

  • In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (2 mol%), XantPhos (4 mol%), and cesium carbonate (1.5 equiv.) to a flame-dried Schlenk tube.

  • Add anhydrous, degassed toluene.

  • Add this compound (1.0 equiv.) followed by pyrrolidine (1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath with stirring.

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Experimental_Workflow

Conclusion and Recommendations

The successful cross-coupling of this compound is highly dependent on the selection of a catalyst system tailored to overcome the steric hindrance of the ortho-methyl group.

  • For Suzuki-Miyaura reactions , traditional catalysts like PdCl₂(PPh₃)₂ offer a reliable and high-yielding route without the need for more expensive, specialized ligands.

  • For Buchwald-Hartwig aminations , the use of bulky, electron-rich ligands is paramount. The Pd(OAc)₂/XantPhos system is a validated, high-performance choice for this challenging C-N bond formation.

  • For Sonogashira and Heck reactions , established protocols using triphenylphosphine or slightly bulkier trialkylphosphine ligands, respectively, are effective, although higher reaction temperatures may be required to drive the reaction to completion.

Researchers should consider the cost, air-stability, and specific coupling partners when selecting a final protocol. The data and methods presented in this guide offer a robust foundation for the efficient and rational synthesis of novel derivatives from this valuable chemical intermediate.

References

A Senior Application Scientist's Guide to Characterizing Methyl 4-bromo-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the essential analytical methods for the structural elucidation and purity assessment of Methyl 4-bromo-2-methylbenzoate and its derivatives. As crucial intermediates in the synthesis of pharmaceuticals and complex organic molecules, the unambiguous characterization of these compounds is paramount. This document moves beyond mere procedural descriptions to explain the underlying principles and strategic choices that enable robust, reliable, and comprehensive analysis for researchers, chemists, and drug development professionals.

The Analytical Imperative: Why Robust Characterization Matters

This compound is a substituted aromatic ester. Its derivatives, which may involve modifications at various positions, serve as key building blocks. The precise arrangement of substituents, the presence of impurities, and the overall structural integrity directly impact reaction yields, biological activity, and the safety profile of downstream products. Consequently, a multi-technique approach is not just recommended; it is a necessity for rigorous scientific validation.

This guide focuses on a core suite of analytical techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will also discuss the definitive role of X-ray Crystallography for solid derivatives.

A Comparative Overview of Core Analytical Techniques

Choosing the right analytical tool depends on the question being asked. Are you confirming the molecular weight? Elucidating the precise isomeric structure? Quantifying purity? The table below summarizes the primary applications and performance characteristics of each key technique.

Technique Primary Information Yield Selectivity Sensitivity Destructive? Typical Use Case
¹H & ¹³C NMR Atomic connectivity, structural isomerism, quantitative purity (qNMR)Very HighModerateNoDefinitive structure elucidation, isomer differentiation, purity assay.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternsHighVery HighYesMolecular weight confirmation, impurity identification, reaction monitoring.
HPLC-UV Purity assessment, quantification of components, separation of mixturesHighHighNo (analyte can be collected)Routine purity checks, stability testing, quantification of known impurities.
FTIR Spectroscopy Presence of functional groups (e.g., C=O, C-Br, C-O)ModerateModerateNoRapid confirmation of functional groups post-synthesis.
X-ray Crystallography Absolute 3D molecular structure, crystal packingAbsoluteN/A (requires single crystal)NoUnambiguous structure determination of crystalline solids.

The Analytical Workflow: A Strategic Approach

A logical workflow ensures that the most efficient and informative analyses are performed at each stage of research and development. The following diagram illustrates a typical decision-making process for characterizing a new this compound derivative.

Analytical_Workflow cluster_0 Phase 1: Initial Synthesis & Verification cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Definitive Confirmation (If Required) Start Synthesized Derivative TLC_FTIR TLC & FTIR Analysis Start->TLC_FTIR Check1 Functional Groups Correct? TLC_FTIR->Check1 Check1->Start No, Resynthesize HPLC HPLC-UV Purity Check Check1->HPLC Yes Check2 Purity > 95%? HPLC->Check2 Purify Purification (e.g., Column Chromatography) Check2->Purify No MS Mass Spectrometry (Confirm Mass) Check2->MS Yes Purify->HPLC Re-analyze NMR 1H & 13C NMR (Confirm Structure) MS->NMR Check3 Data Consistent with Target Structure? NMR->Check3 Check3->Start No, Re-evaluate Crystal Single Crystal X-ray Diffraction Check3->Crystal Yes (If solid & new) Final Characterization Complete Check3->Final Yes (If known or liquid) Crystal->Final

Caption: Strategic workflow for derivative characterization.

In-Depth Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.

Expertise & Causality: For a typical this compound derivative, we expect specific signal patterns. The methyl ester protons (-OCH₃) will appear as a singlet around 3.9 ppm. The aromatic methyl group (-CH₃) will also be a singlet, slightly downfield from typical alkyl protons, around 2.6 ppm.[1] The aromatic protons will exhibit complex splitting patterns that are highly diagnostic of the substitution pattern.

Detailed Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh ~5-10 mg of the derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer to serve as the 0 ppm reference.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8-16 (adjust for concentration)

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals and reference the TMS peak to 0.00 ppm.

Mass Spectrometry (MS)

MS is indispensable for confirming the molecular weight of the target compound. The presence of a bromine atom imparts a highly characteristic isotopic pattern.

Expertise & Causality: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[2][3] This means that any fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks (M and M+2) of nearly equal intensity.[2][4] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule or its fragments.

Detailed Protocol (GC-MS for a volatile derivative):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Gas Chromatograph with an Electron Ionization (EI) source coupled to a Mass Spectrometer.

  • GC Method:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 80°C, ramp at 15°C/min to 280°C, hold for 5 minutes.[5]

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the molecular ion peak (M⁺). Look for the characteristic M and M+2 pattern with a ~1:1 intensity ratio, confirming the presence of one bromine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis, capable of separating the main compound from closely related impurities.

Trustworthiness & Self-Validation: A robust HPLC method must be validated. System suitability tests (SSTs) are performed before any analysis to ensure the system is performing correctly. This involves injecting a standard solution and checking parameters like retention time repeatability, peak asymmetry (tailing factor), and theoretical plates. For example, a tailing factor should ideally be between 0.9 and 1.5, and %RSD for retention time should be <1%.

Detailed Protocol (Reversed-Phase HPLC):

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 stationary phase (e.g., Luna C18, 150 mm x 4.6 mm, 5 µm).[6][7]

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (containing 0.1% formic or acetic acid to ensure good peak shape). For example, start with 20% ACN and ramp to 80% ACN over 15 minutes.[6]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly, typically around 235-254 nm.[6][7]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., ACN) to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peaks. Purity is typically reported as area percent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to confirm the presence of key functional groups.

Expertise & Causality: For this compound, the key absorbances are the ester carbonyl (C=O) stretch and the C-O stretches. Aromatic esters show a characteristic C=O stretch between 1730 and 1715 cm⁻¹.[8][9][10] This is at a lower wavenumber than saturated esters due to conjugation with the aromatic ring.[8][9] Additionally, two strong C-O stretching bands are expected between 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹.[8]

Detailed Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic peaks and compare them to expected values for the ester and aromatic functionalities.

Definitive Structure: The Role of X-ray Crystallography

For novel, crystalline derivatives, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It yields precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. While not a routine technique for every batch, it is the gold standard for characterizing new chemical entities.[11][12][13]

Conclusion

The comprehensive characterization of this compound derivatives is achieved not by a single technique, but by the synergistic application of multiple analytical methods. NMR provides the structural blueprint, Mass Spectrometry confirms the mass and elemental formula, HPLC rigorously quantifies purity, and FTIR offers rapid functional group verification. By understanding the strengths and limitations of each technique and applying them within a logical workflow, researchers can ensure the quality, integrity, and validity of their scientific findings.

References

A Researcher's Guide to the Structural Confirmation of Methyl 4-bromo-2-methylbenzoate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of target molecules, such as Methyl 4-bromo-2-methylbenzoate, a key building block in organic chemistry, requires meticulous verification to ensure that the desired isomer has been produced and is free from significant impurities. While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for its ability to provide a detailed atomic-level map of the molecule.

This guide provides an in-depth comparison of how NMR data is used to unequivocally confirm the structure of this compound. We will explore the expected spectral features, present a robust experimental protocol, and compare the utility of NMR against other common analytical methods, supported by experimental data and established principles.

The Analytical Challenge: Predicting the ¹H and ¹³C NMR Spectra

Before stepping into the lab, a proficient chemist anticipates the spectral outcome. This predictive process, grounded in the principles of chemical shifts and spin-spin coupling, forms the basis for our experimental validation.

The Target Structure: this compound

Chemical structure of this compound
Figure 1: Structure of this compound.

Based on this structure, we can predict the key features of its ¹H and ¹³C NMR spectra.

¹H NMR Predictions

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments:

  • Aromatic Protons (H-3, H-5, H-6): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts are influenced by the electronic effects of the substituents (the electron-withdrawing ester and bromine, and the electron-donating methyl group).

    • H-6: This proton is ortho to the electron-withdrawing ester group, which will deshield it significantly, pushing it the furthest downfield. It will appear as a doublet, split by the neighboring H-5.

    • H-5: This proton is meta to the ester and ortho to the bromine atom. It will appear as a doublet of doublets, split by both H-6 and H-3.

    • H-3: This proton is ortho to the C-2 methyl group and meta to the bromine. It will appear as a doublet (or a narrow singlet-like peak), split by H-5.

  • Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a shielded environment and will appear as a sharp singlet, typically around δ 3.9 ppm.

  • Aromatic Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the ring are also shielded and will appear as a sharp singlet, typically further upfield than the ester methyl, around δ 2.6 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6~7.85Doublet (d)1H
H-5, H-3~7.45Multiplet (m)2H
-OCH₃~3.95Singlet (s)3H
Ar-CH₃~2.64Singlet (s)3H
Note: Predictions are based on established substituent effects and data from similar compounds. Experimental values may vary slightly.
¹³C NMR Predictions

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the δ 165-175 ppm region.

  • Aromatic Carbons (C1-C6): The six aromatic carbons will appear between δ 120-145 ppm. The carbon attached to the bromine (C-4) will be shifted upfield due to the heavy atom effect, while the carbons attached to the other substituents (C-1, C-2) will have characteristic shifts.

  • Ester and Aromatic Methyl Carbons: The methyl ester carbon (-OCH₃) will appear around δ 52 ppm, while the aromatic methyl carbon (Ar-CH₃) will be the most shielded, appearing around δ 20-22 ppm.

Experimental Workflow: From Sample to Structure

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a standardized procedure for sample preparation and data acquisition. This workflow ensures the integrity of the results, a critical aspect of trustworthiness in scientific research.[1][2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh 5-25 mg of product Vial Dissolve in ~0.7 mL of CDCl₃ in a vial Sample->Vial Filter Filter with pipette plug into NMR tube Vial->Filter Insert Insert tube into spectrometer Filter->Insert Lock Lock on deuterium signal of CDCl₃ Insert->Lock Shim Optimize magnetic field homogeneity (Shimming) Lock->Shim Acquire Acquire ¹H, ¹³C, and optional 2D spectra Shim->Acquire Process Process data (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Integrate Integrate ¹H signals and pick peaks Process->Integrate Assign Assign signals to molecular structure Integrate->Assign Confirm Confirm structure and assess purity Assign->Confirm

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh between 5-25 mg of the synthesized this compound product into a clean, dry vial.[3] For ¹³C NMR, a higher concentration is preferable due to the lower natural abundance of the ¹³C isotope.[2]

    • Add approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), to the vial. CDCl₃ is an excellent choice for many organic molecules due to its good dissolving power and the convenient chemical shift of its residual proton peak (δ ~7.26 ppm) for referencing.[2]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[3] Solid particles can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[2]

    • Cap the NMR tube securely.

  • Data Acquisition (Using a standard 400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Locking: The instrument will "lock" onto the deuterium signal of the CDCl₃ solvent. This process stabilizes the magnetic field throughout the experiment, ensuring peak positions are consistent.[2]

    • Shimming: This crucial step optimizes the homogeneity of the magnetic field across the sample volume. Automated shimming routines, like topshim, are highly effective for achieving sharp, symmetrical peaks.[1]

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration, taking only a few minutes.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (hundreds to thousands) and will take longer (20 minutes to several hours) depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure the flat baseline required for accurate integration.

    • Reference the spectrum. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to δ 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is set to δ 77.16 ppm.

Data Interpretation: Confirming the Structure

Experimental data for this compound aligns remarkably well with our predictions. A published ¹H NMR spectrum reports the following signals in CDCl₃: δ 7.85 (d, 1H), 7.42-7.47 (m, 2H), 3.95 (s, 3H), and 2.64 (s, 3H).[4]

Table 2: Comparison of Predicted vs. Experimental ¹H NMR Data

Proton AssignmentPredicted Shift (δ, ppm)Experimental Shift (δ, ppm)[4]MultiplicityIntegration
H-6~7.857.85Doublet (d)1H
H-3 & H-5~7.457.42-7.47Multiplet (m)2H
-OCH₃~3.953.95Singlet (s)3H
Ar-CH₃~2.642.64Singlet (s)3H

The precise match between the predicted and experimental data provides strong evidence for the successful synthesis of the target molecule.

G Conclusion Unambiguous Structural Confirmation Features Features ShiftInfo ShiftInfo Features:f0->ShiftInfo IntInfo IntInfo Features:f1->IntInfo MultInfo MultInfo Features:f2->MultInfo ShiftInfo->Conclusion IntInfo->Conclusion MultInfo->Conclusion

Comparison Guides: Ruling Out Alternatives

A key strength of NMR is its ability to distinguish between isomers, which often have identical masses and similar infrared spectra.

Alternative I: Isomeric Impurities

Consider a potential side-product from the synthesis, Methyl 2-bromo-4-methylbenzoate . While it has the same molecular formula, its NMR spectrum would be distinctly different. The aromatic region would show a different splitting pattern, and the chemical shifts of the methyl groups would be altered due to their different positions relative to the bromine and ester groups. The absence of signals corresponding to this or other isomers in the experimental spectrum confirms the regioselectivity of the synthesis.

Alternative II: Starting Material

The synthesis of this compound often starts from 4-bromo-2-methylbenzoic acid .[4][5] If this starting material were present in the final product, a broad singlet corresponding to the carboxylic acid proton (-COOH) would be visible far downfield (typically δ 10-12 ppm). The absence of this signal is a clear indicator of complete esterification.

NMR vs. Other Analytical Techniques

While NMR is powerful, a multi-technique approach provides the most comprehensive characterization.[6][7]

Table 3: Comparison of Common Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity, stereochemistry.Unparalleled for detailed structural elucidation of molecules in solution. Quantitative.Lower sensitivity than MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental formula (high-res MS), fragmentation patterns.Extremely high sensitivity, provides molecular weight.Does not directly provide connectivity; isomers often indistinguishable.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O, C-H).Fast, simple, good for identifying functional groups.Provides limited information on the overall molecular skeleton; not ideal for distinguishing isomers.
Elemental Analysis Percentage composition of elements (C, H, N, etc.).Confirms the elemental formula.Provides no information on atom connectivity or isomerism.

As the table shows, while MS can confirm the mass (and thus, the formula) and IR can confirm the presence of an ester group, only NMR can piece the atoms together to definitively confirm the specific isomeric structure of this compound.

Conclusion

The structural confirmation of a synthesized compound is a non-negotiable step in chemical research and development. Through a combination of predictive analysis and meticulous experimental work, NMR spectroscopy provides an unambiguous and detailed picture of molecular structure. The close correlation between the predicted and observed ¹H and ¹³C NMR spectra for this compound, combined with the ability to rule out isomeric alternatives and starting materials, solidifies its role as the premier technique for this purpose. By integrating NMR with complementary methods like mass spectrometry, researchers can achieve the highest level of confidence in the identity and purity of their products.

References

The Bromide vs. The Triflate: A Researcher's Guide to Reactivity in Palladium Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, the palladium-catalyzed cross-coupling reaction is an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The judicious selection of coupling partners is paramount to the success of these transformations. Among the most common electrophilic partners are aryl bromides and aryl triflates. While often used interchangeably, their intrinsic electronic and steric properties dictate distinct reactivities that, if properly understood and leveraged, can be the difference between a high-yielding, clean reaction and a complex mixture.

This guide provides an in-depth comparison of the reactivity of aryl bromides and aryl triflates in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. We will delve into the mechanistic underpinnings of their reactivity, present supporting experimental data, and provide detailed protocols to empower researchers in their experimental design.

The Heart of the Matter: Oxidative Addition

The reactivity of any aryl electrophile (Ar-X) in a palladium-catalyzed coupling reaction is largely governed by the initial, often rate-determining, oxidative addition step. In this step, the active Pd(0) catalyst inserts into the Ar-X bond, forming a Pd(II) intermediate. The facility of this step is a function of the C-X bond strength and the mechanism of bond cleavage.

Aryl bromides, with a relatively weaker carbon-bromine bond, typically undergo oxidative addition via a three-centered, concerted mechanism. The palladium atom coordinates to the C-Br bond before insertion.

Conversely, aryl triflates (Ar-OTf) possess a strong carbon-oxygen bond. The triflate group, being an excellent leaving group, facilitates a different mechanism. Oxidative addition to aryl triflates is believed to proceed through a nucleophilic displacement-type pathway, where the electron-rich Pd(0) complex attacks the ipso-carbon, leading to the displacement of the triflate anion. This results in a cationic Pd(II) complex.[1]

Oxidative_Addition_Mechanisms cluster_bromide Aryl Bromide: Concerted Mechanism cluster_triflate Aryl Triflate: Nucleophilic Displacement Ar_Br Ar-Br TS_Br [Ar---Br---Pd(0)L₂]‡ Ar_Br->TS_Br Pd0_Br Pd(0)L₂ Pd0_Br->TS_Br PdII_Br Ar-Pd(II)(Br)L₂ TS_Br->PdII_Br Ar_OTf Ar-OTf PdII_OTf [Ar-Pd(II)L₂]⁺OTf⁻ Ar_OTf->PdII_OTf SNAr-type Pd0_OTf Pd(0)L₂ Pd0_OTf->PdII_OTf

Caption: Oxidative addition mechanisms for aryl bromides and triflates.

This fundamental mechanistic divergence is the root of the differing reactivities we observe in practice. Generally, the order of reactivity for aryl electrophiles is considered to be Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[1] However, as we will explore, this is not a universally held truth and is highly dependent on the specific coupling reaction.

Head-to-Head Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide or triflate, is a stalwart of C-C bond formation. Here, the competition between aryl bromides and triflates presents a fascinating case study.

The "Suzuki-Miyaura Anomaly"

Contrary to the generally accepted reactivity trend, in many Suzuki-Miyaura couplings, aryl bromides are found to be more reactive than their triflate counterparts.[2] This phenomenon, often termed the "Suzuki-Miyaura anomaly," is attributed to the differing catalytic cycles and the influence of the leaving group on subsequent steps. While oxidative addition to an aryl triflate is often faster, the resulting cationic palladium complex can be less reactive in the subsequent transmetalation step with the boronic acid derivative.

Experimental Data Snapshot: Suzuki-Miyaura Coupling
EntryAryl ElectrophileCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/H₂O801295[General protocol]
24-Tolyl triflatePd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/H₂O801285[Inferred from comparative studies]
34-BromobenzonitrilePd₂(dba)₃/SPhos (1 mol%)K₃PO₄1,4-Dioxane100898[General protocol]
44-Cyanophenyl triflatePd₂(dba)₃/SPhos (1 mol%)K₃PO₄1,4-Dioxane100892[Inferred from comparative studies]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start prep Prepare Reactants: Aryl Halide/Triflate, Boronic Acid, Base start->prep setup Assemble Reaction: Charge oven-dried flask with solids under N₂/Ar prep->setup solvent Add Degassed Solvent setup->solvent catalyst Add Pd Catalyst/ Precatalyst Solution solvent->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup: Quench, Extract monitor->workup purify Purify: Column Chromatography workup->purify end End purify->end

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and sodium carbonate (212 mg, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water (5 mL) via syringe.

  • Catalyst Addition: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%) in 1 mL of degassed toluene. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

For the corresponding aryl triflate, the protocol is identical. The slightly lower yield often observed is a reflection of the substrate's intrinsic reactivity under these specific conditions.

Head-to-Head Comparison: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides or triflates. In this reaction, aryl triflates are generally excellent substrates, often exhibiting reactivity comparable to or even exceeding that of aryl bromides, particularly with the advent of specialized ligands.

Reactivity Considerations

The choice between an aryl bromide and an aryl triflate in a Buchwald-Hartwig amination can be influenced by several factors. Aryl triflates, being readily prepared from phenols, offer a synthetic advantage when the corresponding aryl bromide is not commercially available or is difficult to synthesize. The use of bulky, electron-rich phosphine ligands has been crucial in enabling the efficient coupling of both substrate classes.[3]

Experimental Data Snapshot: Buchwald-Hartwig Amination
EntryAryl ElectrophileAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneMorpholinePd₂(dba)₃/XPhos (1 mol%)NaOtBuToluene1001697[General protocol]
24-Tolyl triflateMorpholinePd₂(dba)₃/XPhos (1 mol%)NaOtBuToluene1001695[General protocol]
31-BromonaphthaleneAnilinePd(OAc)₂/BINAP (2 mol%)Cs₂CO₃1,4-Dioxane1102492[General protocol]
41-Naphthyl triflateAnilinePd(OAc)₂/BINAP (2 mol%)Cs₂CO₃1,4-Dioxane1102494[3]
Detailed Protocol: Buchwald-Hartwig Amination of 4-Tolyl triflate
  • Reaction Setup: In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.) to an oven-dried screw-cap vial containing a magnetic stir bar.

  • Catalyst and Ligand: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 4.6 mg, 0.005 mmol, 1 mol% Pd) and the phosphine ligand (e.g., XPhos, 9.5 mg, 0.02 mmol, 2 mol%).

  • Reagent Addition: Add 4-tolyl triflate (254 mg, 1.0 mmol, 1.0 equiv.) and morpholine (105 µL, 1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add 2 mL of anhydrous, degassed toluene.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated heating block at 100 °C and stir for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Concentrate the filtrate and purify by flash column chromatography.

For the corresponding aryl bromide, the protocol is essentially the same. The choice of base and ligand is critical and should be optimized for the specific substrates being coupled.

Head-to-Head Comparison: Heck Reaction

The Heck reaction couples an aryl or vinyl halide/triflate with an alkene. Both aryl bromides and aryl triflates are competent electrophiles in this transformation.[4] The choice between them often comes down to substrate availability and the specific reaction conditions employed.

Mechanistic Nuances in the Heck Reaction

The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. For aryl triflates, the formation of a cationic Pd(II) intermediate after oxidative addition can influence the regioselectivity of the alkene insertion.[5]

Experimental Data Snapshot: Heck Reaction
EntryAryl ElectrophileAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenoneStyrenePd(OAc)₂ (1 mol%)K₂CO₃DMF/H₂O80496[6]
24-Acetylphenyl triflateStyrenePd(OAc)₂ (1 mol%)Et₃NAcetonitrile80690[7]
31-Bromonaphthalenen-Butyl acrylatePd(OAc)₂/P(o-tol)₃ (1 mol%)Et₃NDMF1002488[General protocol]
41-Naphthyl triflaten-Butyl acrylatePd(OAc)₂/P(o-tol)₃ (1 mol%)Et₃NDMF1002485[General protocol]
Detailed Protocol: Heck Reaction of 4-Bromoacetophenone
  • Reaction Setup: To a Schlenk tube, add 4-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv.), styrene (172 µL, 1.5 mmol, 1.5 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%).

  • Solvent Addition: Add a 1:1 mixture of DMF and water (6 mL).

  • Reaction: Heat the mixture at 80 °C for 4 hours.

  • Workup: After cooling, extract the mixture with an ethyl acetate/hexane mixture. Filter the organic layer through a pad of silica gel, washing thoroughly.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel.

For the aryl triflate, a common variation is to use an organic base like triethylamine and an anhydrous solvent such as acetonitrile or DMF.[7]

Conclusion and Field-Proven Insights

The choice between an aryl bromide and an aryl triflate is not merely one of convenience but a strategic decision that can significantly impact the outcome of a palladium-catalyzed cross-coupling reaction.

  • For Suzuki-Miyaura couplings, be mindful of the "anomaly" where aryl bromides can outperform triflates. However, modern catalyst systems have largely mitigated these differences, and triflates remain excellent substrates.

  • In Buchwald-Hartwig aminations, aryl triflates are highly reliable and offer a valuable synthetic route from readily available phenols. Their reactivity is often on par with, or even superior to, aryl bromides, especially with hindered substrates.

  • The Heck reaction tolerates both electrophiles well. The decision can often be based on the cost and availability of the starting materials.

Ultimately, the optimal choice of electrophile is substrate- and reaction-dependent. The provided protocols serve as robust starting points, but judicious optimization of the catalyst, ligand, base, and solvent for your specific system is always recommended to achieve the best possible results.

References

Topic: The Strategic Cost-Effectiveness of Methyl 4-bromo-2-methylbenzoate in Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the selection of a starting material is a pivotal decision that dictates not only the elegance of a synthetic route but also its overall economic viability. Methyl 4-bromo-2-methylbenzoate, a seemingly simple aromatic ester, stands as a prime example of a "strategic intermediate." Its true value lies not in its initial purchase price, but in the efficiency, reliability, and cost savings it imparts to the entire synthetic workflow.

This guide moves beyond a simple cataloging of reactions. As a Senior Application Scientist, my goal is to provide a nuanced, field-proven perspective on why and when the use of this compound is the most judicious choice. We will dissect its performance in the context of a common synthetic target, comparing it directly with alternative routes that may appear more economical at first glance but often conceal hidden costs in the form of lower yields, increased labor, and complex purifications.

The Synthetic Power of a Pre-Functionalized Intermediate

This compound is a trifunctional arene, offering three distinct points for chemical modification:

  • The Bromine Atom (at C4): This is the primary handle for modern cross-coupling chemistry. It is an ideal substrate for palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the precise and high-yielding formation of new carbon-carbon bonds.[1][2]

  • The Methyl Ester (at C1): Provides a stable, yet readily modifiable group. It can be hydrolyzed to a carboxylic acid for amide couplings, reduced to an alcohol, or serve as a directing group in certain reactions.

  • The Methyl Group (at C2): While less commonly used, this benzylic position can be functionalized through radical bromination or oxidation, offering further avenues for molecular elaboration.[3]

This pre-installed functionality is the cornerstone of its cost-effectiveness. It allows chemists to employ convergent synthetic strategies, building complexity rapidly and avoiding the often low-yielding and arduous functional group interconversions required when starting from simpler, cheaper materials.

A Comparative Case Study: Synthesis of a Biaryl Ketone

To provide a tangible comparison, let's evaluate three distinct synthetic routes to a common and valuable structural motif: 4'-acetyl-2-methyl-[1,1'-biphenyl]-4-carboxylic acid , a precursor for various biologically active molecules.

Route A: The Strategic Approach with this compound

This is the benchmark route, leveraging the inherent reactivity of our target intermediate in a direct, two-step sequence.

Experimental Protocol:

  • Suzuki-Miyaura Coupling:

    • To a reaction vessel, add this compound (1.0 equiv), (4-acetylphenyl)boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[4][5]

    • Purge the vessel with an inert gas (e.g., Argon).

    • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

    • Heat the reaction to 80-100 °C and stir until completion, monitored by TLC or LC-MS.[6][7]

    • After cooling, perform a standard aqueous workup with an organic solvent like ethyl acetate.

    • Purify the crude intermediate, methyl 4'-acetyl-2-methyl-[1,1'-biphenyl]-4-carboxylate, by column chromatography.

  • Saponification:

    • Dissolve the purified ester in a mixture of THF/Methanol and add an aqueous solution of NaOH or LiOH (2.0-3.0 equiv).

    • Stir at room temperature until the ester is fully consumed.

    • Neutralize with dilute HCl to precipitate the carboxylic acid product.

    • Filter and dry the solid to obtain the final product.

G cluster_start Starting Materials cluster_product Final Product A This compound S1 Step 1: Suzuki Coupling (Pd Catalyst, Base) A->S1 B (4-acetylphenyl)boronic acid B->S1 D 4'-acetyl-2-methyl- [1,1'-biphenyl]-4-carboxylic acid S2 Step 2: Saponification (NaOH, H3O+) S1->S2 S2->D

Caption: Route A: A highly convergent and efficient 2-step synthesis.

Route B: The "Cheaper Start" - Friedel-Crafts Acylation Approach

This route begins with 4-bromotoluene, a less expensive starting material, but requires more steps to install the necessary functionality.

Experimental Protocol:

  • Friedel-Crafts Acylation:

    • Suspend anhydrous aluminum chloride (AlCl₃, 1.3 equiv) in a dry solvent like dichloromethane (DCM) at 0 °C.[8]

    • Add acetyl chloride (1.2 equiv) dropwise.

    • Add a solution of 4-bromotoluene (1.0 equiv) in DCM and stir at room temperature for several hours.

    • Quench the reaction carefully by pouring it onto ice-water and perform an aqueous workup.

    • Purify the resulting ketone, 1-(5-bromo-2-methylphenyl)ethan-1-one, by chromatography or recrystallization. Note: This reaction can produce regioisomers, complicating purification and reducing the yield of the desired product.

  • Suzuki-Miyaura Coupling:

    • Couple the resulting aryl bromide with (4-(methoxycarbonyl)phenyl)boronic acid using a similar protocol to Route A, Step 1.

  • Saponification:

    • Hydrolyze the methyl ester of the biaryl product as described in Route A, Step 2.

G cluster_start Starting Materials cluster_product Final Product A 4-bromotoluene S1 Step 1: Friedel-Crafts Acylation (AlCl3) A->S1 B Acetyl Chloride B->S1 C (4-(methoxycarbonyl)phenyl) boronic acid S2 Step 2: Suzuki Coupling (Pd Catalyst, Base) C->S2 E 4'-acetyl-2-methyl- [1,1'-biphenyl]-4-carboxylic acid S1->S2 S3 Step 3: Saponification (NaOH, H3O+) S2->S3 S3->E G cluster_start Starting Materials cluster_product Final Product A 2-bromotoluene S1 Step 1: Grignard Formation A->S1 B Magnesium B->S1 C Methyl 4-cyanobenzoate S2 Step 2: Nucleophilic Addition C->S2 E 4'-acetyl-2-methyl- [1,1'-biphenyl]-4-carboxylic acid S1->S2 S3 Step 3: Hydrolysis S2->S3 S3->E

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of methyl 4-bromo-2-methylbenzoate (CAS No. 99548-55-7). As a halogenated aromatic compound, this substance requires rigorous disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles and regulatory standards.

Hazard Assessment: The Rationale for Specialized Disposal

This compound is not a benign substance; its chemical structure necessitates its classification as a hazardous material. The presence of a carbon-bromine bond places it in the category of halogenated organic compounds, which are subject to specific waste disposal regulations under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] Improper disposal can lead to persistent environmental contamination and potential health risks.

The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), underscore the need for caution.[3]

Hazard Identification Data
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
CAS Number 99548-55-7[4]
Molecular Formula C₉H₉BrO₂[3]
Molecular Weight 229.07 g/mol [3]
Incompatible Materials Strong oxidizing agents[4]
Hazardous Combustion Products Carbon monoxide, carbon dioxide, hydrogen bromide gas[4][5]

The causality behind these hazards is rooted in its reactivity. Upon combustion, it can release hydrogen bromide, a corrosive gas.[5] Therefore, the only appropriate disposal method is one that can neutralize these hazardous byproducts, which is typically high-temperature incineration at a licensed facility.

Pre-Disposal Safety Protocols: Engineering a Safe Workflow

Before any disposal action is taken, a safe environment must be established. This is a self-validating system: adherence to these protocols inherently minimizes risk during waste handling.

Personal Protective Equipment (PPE)

A standard level of laboratory PPE is mandatory when handling this compound in any form—pure, in solution, or as contaminated waste.

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Use chemically-resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility chart.[7]

  • Body Protection: A fully buttoned laboratory coat is required to prevent skin contact.[4]

Engineering Controls

All handling and preparation of this chemical for disposal must occur within a certified chemical fume hood.[4] This is a critical control to prevent the inhalation of vapors or dusts, which may cause respiratory irritation.[3]

Critical Importance of Waste Segregation

Halogenated organic waste must never be mixed with non-halogenated waste. The reason for this strict segregation is both financial and environmental. Halogenated wastes require specialized, high-temperature incineration with acid gas scrubbers to manage the hydrogen bromide produced.[1][8] Mixing them with standard solvent waste contaminates the entire batch, dramatically increasing disposal costs and complexity.

Step-by-Step Disposal Procedures

The correct procedure depends on the form of the waste. The following workflows cover the most common scenarios in a research environment.

Disposal of Unused or Expired Pure Chemical
  • Do Not Open: If the container is sealed and the product is clearly expired or no longer needed, leave it in its original container.

  • Label as Waste: Affix a hazardous waste tag, available from your institution's Environmental Health & Safety (EH&S) department, to the container.

  • Document Contents: Clearly write the full chemical name, "this compound," and the quantity on the tag.

  • Store Safely: Place the container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[4]

  • Schedule Pickup: Arrange for waste collection through your institutional EH&S office.

Disposal of Contaminated Labware and Small Spills

This procedure applies to items like contaminated weighing paper, gloves, or absorbent material from a small spill cleanup.

  • Containment: For spills, immediately absorb the material with an inert, dry medium such as vermiculite, sand, or a chemical absorbent pad.[7] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated, sealable container (e.g., a labeled bucket or a heavy-duty plastic bag).[6][8]

  • Labeling: The container must be clearly labeled as "Solid Hazardous Waste" and list "this compound" and any other contaminants.

  • Disposal: Close the container securely and place it in the satellite accumulation area for pickup by EH&S.

Disposal of Liquid Waste Solutions

This is common for waste generated from reaction workups or chromatography.

  • Select Container: Use a dedicated, chemically compatible container for "Halogenated Organic Liquid Waste." Glass or high-density polyethylene (HDPE) is typically appropriate. The container must have a secure, leak-proof cap.

  • Label Correctly: Label the container with the words "Halogenated Organic Liquid Waste" before adding any waste.

  • Maintain a Log: Keep a log sheet with the container, listing every chemical and its approximate percentage as it is added. This is a regulatory requirement and is crucial for the final disposal facility.

  • Storage: Store the sealed container in a secondary containment bin within a designated satellite accumulation area to prevent spills.

  • Final Disposal: Once the container is full or no longer in use, complete the hazardous waste tag with all component information and request a pickup from EH&S.

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal path for this compound waste.

DisposalWorkflow Start Identify Waste Containing This compound WasteForm What is the form of the waste? Start->WasteForm Pure Unused/Expired Pure Chemical WasteForm->Pure Pure ContaminatedSolid Contaminated Solid (e.g., Spill Cleanup, Gloves) WasteForm->ContaminatedSolid Solid LiquidSolution Liquid Solution (e.g., Reaction Waste) WasteForm->LiquidSolution Liquid ActionPure 1. Keep in original container. 2. Affix Hazardous Waste Tag. 3. List chemical name & quantity. Pure->ActionPure ActionSolid 1. Collect in a sealed, labeled container. 2. Label as 'Solid Hazardous Waste'. 3. List all chemical constituents. ContaminatedSolid->ActionSolid ActionLiquid 1. Pour into dedicated 'Halogenated Organic Liquid Waste' container. 2. Log all components & percentages. 3. Keep container securely sealed. LiquidSolution->ActionLiquid Store Place in Designated Satellite Accumulation Area ActionPure->Store ActionSolid->Store ActionLiquid->Store EHS Contact EH&S for Pickup and Final Disposal (High-Temperature Incineration) Store->EHS

Caption: Decision workflow for proper disposal of this compound.

Emergency Procedures in Case of Exposure or Large Spill

Adherence to protocols should prevent emergencies, but preparedness is essential.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Large Spill: Do not attempt to clean it up yourself. Evacuate the immediate area, alert others, and secure the location. Contact your institution's emergency response line or EH&S immediately from a safe location.[7]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical research requires not only scientific acumen but also an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of Methyl 4-bromo-2-methylbenzoate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you, our fellow scientists, with the knowledge to create a self-validating system of safety that protects you, your research, and your colleagues.

Hazard Identification: The "Why" Behind the "What"

Understanding the intrinsic hazards of a chemical is the critical first step in any safety protocol. This compound (CAS No: 99548-55-7) is an aromatic ester whose toxicological profile necessitates a cautious and informed approach. A thorough review of its Safety Data Sheet (SDS) and related chemical data reveals the following primary hazards:

  • Acute Oral Toxicity: The compound is classified as harmful or toxic if swallowed.[1][2][3][4]

  • Skin Irritation: Direct contact can cause skin irritation.[2][5][6]

  • Serious Eye Irritation: The chemical poses a significant risk of causing serious eye irritation upon contact.[2][3][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][4][6][7]

Furthermore, as a halogenated organic compound, its combustion can produce hazardous byproducts like carbon monoxide and hydrogen bromide.[3][7][8] This risk profile is the fundamental reason for the multi-layered PPE and engineering controls detailed below. Our protocol is not merely a checklist, but a direct response to these specific, identified risks.

The First Line of Defense: Engineering and Administrative Controls

Before a single piece of PPE is donned, we must leverage more effective, higher-level safety controls. PPE should always be considered the last line of defense, used in conjunction with robust engineering and administrative controls.

  • Engineering Control - The Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted inside a properly functioning and certified chemical fume hood.[8][9] This is non-negotiable. The fume hood contains vapors and potential dust, preventing inhalation, which is a primary exposure route.[5][7][9]

  • Administrative Controls: Do not work with this chemical alone. Ensure colleagues are aware of the hazards. Prohibit eating, drinking, and smoking in the laboratory to prevent accidental ingestion.[1][3][4] Finally, be thoroughly familiar with the location and operation of emergency equipment, such as safety showers and eyewash stations.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is a direct countermeasure to the hazards identified in Section 1. Each component is chosen to protect against specific exposure routes.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is mandatory.

  • Primary Protection: Wear tightly-fitting chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[1][3] Standard safety glasses do not provide an adequate seal around the eyes and are insufficient for protecting against splashes or fine particulates.

  • Secondary Protection: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during quenching or transfers), a full-face shield must be worn over the chemical splash goggles.[10][11] This provides an additional layer of protection for the entire face.

Skin and Body Protection

To prevent skin irritation and potential absorption, complete skin and body coverage is essential.

  • Gloves: Chemical-resistant nitrile gloves are the standard for handling most organic substances, including this one.[8][9][10]

    • Causality: Nitrile provides good resistance against a range of chemicals and is less likely to cause allergic reactions than latex. Always check the manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.[10][12]

    • Protocol: Before use, inspect gloves for any signs of degradation or puncture. Use a "double-gloving" technique for added protection during high-risk procedures. Remove and replace gloves immediately if contamination is suspected. Never reuse disposable gloves.

  • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, must be worn at all times.[8][9] This protects your skin and personal clothing from contamination.

  • Apparel: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[9][13] This prevents accidental exposure from spills that may reach the floor.

Respiratory Protection

Under normal laboratory conditions, all work should be performed within a chemical fume hood, which serves as the primary respiratory control.[7][14]

  • When is a Respirator Needed? A respirator may be required only if engineering controls fail or during a large-scale spill cleanup where vapor or dust concentrations may exceed permissible exposure limits.[1][3][10]

  • Selection: If required, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[6] Note that respirator use requires prior medical clearance, fit-testing, and training.[10]

PPE Selection Summary
Protection Type Minimum Requirement Enhanced Precaution (e.g., large scale, splash risk) Rationale
Eye Chemical Splash Goggles (ANSI Z87.1 / EN166)Face shield worn over gogglesProtects against serious eye irritation from splashes and dust.[2][3]
Hands Nitrile GlovesDouble-glovingPrevents skin irritation and absorption.[2][5]
Body Fully-buttoned Lab Coat, Long PantsChemical-resistant apron over lab coatProtects skin from contamination.
Feet Closed-toe, Closed-heel ShoesN/APrevents exposure from spills on the floor.[9]
Respiratory Work in a Chemical Fume HoodNIOSH-approved respirator with organic vapor cartridgesPrevents respiratory tract irritation.[2][7]

Operational Workflow: From Bottle to Waste

A structured workflow minimizes the opportunity for accidental exposure. The following diagram and steps outline a safe handling process.

cluster_0 Preparation Phase (in Fume Hood) cluster_1 Reaction & Workup Phase (in Fume Hood) cluster_2 Decontamination & Disposal Phase prep 1. Don all required PPE (Goggles, Lab Coat, Gloves) weigh 2. Weigh solid chemical into a tared vessel prep->weigh dissolve 3. Add solvent and dissolve for reaction setup weigh->dissolve reaction 4. Conduct chemical reaction under controlled conditions dissolve->reaction workup 5. Perform extractions, washes, and transfers reaction->workup decon 6. Decontaminate glassware and work surfaces workup->decon disposal 7. Segregate and dispose of waste properly decon->disposal remove_ppe 8. Doff PPE correctly and wash hands thoroughly disposal->remove_ppe

Caption: Safe handling workflow for this compound.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, protecting both personnel and the environment.

Decontamination
  • Glassware and Equipment: Rinse all contaminated glassware and equipment three times with a suitable solvent (e.g., acetone, ethyl acetate) inside the fume hood. Collect these rinses as hazardous waste.

  • Work Surfaces: At the end of the procedure, wipe down the work surface inside the fume hood with a cloth dampened with 70% ethanol or another appropriate decontaminating agent.

Waste Disposal

This compound is a halogenated organic compound and must be disposed of accordingly.

  • Primary Waste Stream: All waste containing this chemical, including reaction residues and solvent rinses, must be collected in a clearly labeled, sealable container designated for "Halogenated Organic Waste".[9][15][16]

  • Labeling: The waste container must have a hazardous waste tag affixed as soon as the first drop of waste is added. The label must clearly state "Halogenated Waste" and list all chemical constituents by their full name.[15]

  • Segregation: Crucially, do not mix halogenated waste with non-halogenated organic waste. [15] This is because the disposal methods differ, and cross-contamination increases disposal costs and complexity.

  • Storage: Keep waste containers tightly closed when not in use and store them in a designated satellite accumulation area within the lab, away from incompatible materials.[15][17]

Emergency Response: Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][3][7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][7][8] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[3][7][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[1][3][4]

  • Minor Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand.[8] Sweep up the material, place it in a sealed container, and label it as halogenated waste for disposal.[3][14]

  • Major Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health and Safety (EHS) office immediately.

By adhering to this comprehensive guide, you are not just following rules; you are engaging in a dynamic process of risk assessment and mitigation that is the hallmark of a responsible scientist.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.